Erythromycin F
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOSWPAQGXWKC-TZIZHKBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82230-93-1 | |
| Record name | Erythromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Erythromycin F from Streptomyces erythreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a cornerstone of macrolide antibiotics, was first isolated in 1952 from the metabolic products of Streptomyces erythreus (now reclassified as Saccharopolyspora erythraea).[1] While Erythromycin A is the most abundant and clinically prominent congener, the fermentation process yields a complex mixture of structurally related variants, including Erythromycin F.[2] This technical guide provides a comprehensive overview of the discovery and a detailed methodology for the isolation of this compound, a naturally occurring 16-hydroxy derivative of Erythromycin A.[3] The following sections detail the fermentation of S. erythreus, extraction of the erythromycin complex from the fermentation broth, and a multi-step chromatographic purification protocol for the isolation of this compound. This document is intended to serve as a valuable resource for researchers in natural product chemistry, antibiotic development, and process sciences.
Discovery and Background
The discovery of erythromycin originated from a soil sample collected in the Philippines, which led to the isolation of the producing actinomycete, Streptomyces erythreus.[4] The initial commercial product, primarily Erythromycin A, proved to be a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Subsequent analysis of the fermentation products revealed a family of related compounds, including this compound, which differs from Erythromycin A by the hydroxylation at the C-16 position.[3]
Fermentation of Streptomyces erythreus
The production of erythromycins is achieved through submerged fermentation of S. erythreus under controlled conditions. The composition of the fermentation medium is critical for optimal growth and antibiotic production.
Fermentation Media Composition
Several media formulations have been developed to enhance erythromycin yield. The following tables summarize typical compositions for the seed and production media.
Table 1: Seed Culture Medium Composition [2]
| Component | Concentration (% w/v) | Purpose |
| Starch | 1-3 | Carbon Source |
| Corn Steep Liquor | 2-4 | Nitrogen & Growth Factors |
| Ammonium Sulfate | 0.15-0.55 | Nitrogen Source |
| Light Calcium Carbonate | 0.3-0.8 | pH Buffering |
| Zinc Sulfate | 0.01-0.03 | Trace Element |
| Magnesium Sulfate | 0.1-0.3 | Trace Element |
| Defoaming Agent | As required | Prevents foaming |
| Water | To 100% | Solvent |
Table 2: Production Fermentation Medium Composition [2]
| Component | Concentration (% w/v) | Purpose |
| Starch | 2.0-4.0 | Carbon Source |
| Corn Steep Liquor | 2.0-4.0 | Nitrogen & Growth Factors |
| Ammonium Sulfate | 0.1-0.4 | Nitrogen Source |
| Calcium Carbonate | 0.7-1.0 | pH Buffering |
| Magnesium Sulfate | 0.05-0.3 | Trace Element |
| Zinc Sulfate | 0.01-0.05 | Trace Element |
| Defoaming Agent | As required | Prevents foaming |
| Water | To 100% | Solvent |
Fermentation Protocol
A two-stage fermentation process is typically employed for erythromycin production.
-
Seed Culture Preparation:
-
Inoculate the seed culture medium with a sporulated culture of S. erythreus.
-
Incubate at 33-35°C with aeration (e.g., 0.7-1.0 v/v/min) for 40-50 hours.[2]
-
-
Production Fermentation:
Extraction of the Erythromycin Complex
Following fermentation, the erythromycins are extracted from the broth. This initial step aims to separate the antibiotic complex from the biomass and other media components.
Solvent Extraction Protocol
-
Broth Filtration: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
pH Adjustment: Adjust the pH of the clarified broth to the alkaline range (pH 9.5-10.0) to ensure the erythromycins are in their less polar, free base form.
-
Solvent Extraction:
-
Extract the alkaline broth with a water-immiscible organic solvent such as butyl acetate or methyl isobutyl ketone.
-
Perform multiple extractions to ensure a high recovery rate.
-
-
Back Extraction (Optional):
-
The erythromycin complex can be further purified by back-extracting the organic phase with an acidic aqueous solution (e.g., pH 4.5-5.0).
-
This transfers the protonated erythromycins into the aqueous phase, leaving behind non-basic impurities in the organic layer.
-
The pH of the acidic aqueous extract is then readjusted to alkaline, and the erythromycins are re-extracted into an organic solvent.
-
-
Concentration: The final organic extract is concentrated under reduced pressure to yield a crude erythromycin complex.
Isolation of this compound
The isolation of the minor congener, this compound, from the crude complex requires advanced chromatographic techniques due to the structural similarity of the erythromycins. A combination of chromatographic methods is often necessary to achieve high purity.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the separation of closely related compounds.
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient elution is often employed to effectively separate the various erythromycin congeners. A common mobile phase system consists of:
-
Solvent A: Aqueous buffer (e.g., 0.05 M ammonium phosphate, pH 7.0)
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program (Illustrative):
-
0-10 min: 30% B
-
10-40 min: 30-70% B (linear gradient)
-
40-45 min: 70% B
-
45-50 min: 70-30% B (return to initial conditions)
-
-
Flow Rate: Dependent on column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.
-
Detection: UV detection at 215 nm.
-
Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by analytical HPLC and/or mass spectrometry.
-
Post-Processing: Pool the fractions containing pure this compound and remove the solvent under reduced pressure.
Table 3: HPLC Parameters for this compound Isolation
| Parameter | Value |
| Column | Reversed-phase C18 (preparative scale) |
| Mobile Phase A | 0.05 M Ammonium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | Column-dependent (e.g., 15 mL/min) |
| Detection | UV at 215 nm |
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. It is particularly well-suited for the separation of natural products.
-
Solvent System: A two-phase solvent system is selected to provide optimal partitioning of the erythromycin congeners. A commonly used system is n-hexane-ethyl acetate-methanol-water (e.g., in a 5:5:5:5 v/v/v/v ratio).[5]
-
Mode of Operation: The separation can be performed in either head-to-tail or tail-to-head mode, depending on which phase is chosen as the mobile phase.
-
Sample Preparation: Dissolve the crude erythromycin complex in a mixture of the upper and lower phases of the selected solvent system.
-
Separation:
-
Fill the CCC coil with the stationary phase.
-
Inject the sample.
-
Pump the mobile phase through the coil at a constant flow rate.
-
-
Fraction Collection: Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
Post-Processing: Combine the pure fractions and evaporate the solvent.
Quantitative Data
The relative abundance of erythromycin congeners can vary depending on the strain of S. erythreus and the fermentation conditions. Erythromycin A is typically the major component, often exceeding 90% of the total erythromycins produced.[6] The yields of minor components like this compound are significantly lower and require sensitive analytical methods for quantification. The overall yield of the crude erythromycin complex from the fermentation broth is generally in the range of 70-80%. Subsequent purification steps will inevitably lead to a reduction in the final yield of pure this compound.
Table 4: Summary of Quantitative Parameters
| Parameter | Typical Value/Range |
| Erythromycin A in Crude Complex | > 90% |
| Crude Erythromycin Extraction Yield | 70-80% |
| Purity of Erythromycin A after CCC | ~92% (w/w) |
| Recovery Yield of Erythromycin A from CCC | ~100% (w/w) |
Note: Specific quantitative data for this compound is not widely available in the public domain and is highly dependent on the specific process.
Conclusion
The discovery of erythromycin from Streptomyces erythreus marked a significant milestone in the history of antibiotics. While Erythromycin A remains the primary therapeutic agent, the study of minor congeners such as this compound is crucial for understanding the biosynthesis of macrolides and for the potential discovery of novel derivatives with improved pharmacological properties. The methodologies outlined in this guide, from fermentation to extraction and final purification, provide a comprehensive framework for the isolation of this compound, enabling further research and development in this important class of natural products.
References
- 1. Separation of Erythromycin ethylsuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN107653285B - Culture medium for producing erythromycin by fermenting streptomyces erythreus and fermentation method thereof - Google Patents [patents.google.com]
- 3. This compound | 82230-93-1 | AE31114 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation and Preparation of Erythromycin A and Erythromycin B from Erythromycin by High-speed Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
- 6. unido.org [unido.org]
Erythromycin F: A Technical Guide to Its Biological Activity and Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic discovered in 1952, represents a cornerstone in the treatment of various bacterial infections. Produced by the bacterium Saccharopolyspora erythraea, commercial erythromycin is typically a mixture of several related compounds, primarily Erythromycin A, B, C, and D. Among the lesser-known analogues is Erythromycin F, a naturally occurring variant that contributes to the overall complexity of erythromycin fermentation products. This technical guide provides an in-depth exploration of the biological activity and antimicrobial spectrum of this compound, drawing upon available data and the well-established principles of macrolide structure-activity relationships. Due to the limited specific research on this compound, this guide will also leverage comparative data from other erythromycin analogues to provide a comprehensive overview for research and drug development professionals.
Chemical Structure and a-Priori-Aktivitätsbeziehungen
This compound is a 14-membered macrolide antibiotic, sharing the characteristic lactone ring structure of this class of compounds. The antimicrobial activity of erythromycins is intrinsically linked to their chemical structure, particularly the substituents on the macrolide ring and the attached deoxy sugars.
While specific studies detailing the structure-activity relationship of this compound are scarce, insights can be drawn from the broader understanding of erythromycin analogues. The primary mechanism of action for erythromycins is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which interferes with the translocation of peptides and ultimately halts bacterial growth.[1] Variations in the chemical structure among the different erythromycin forms can influence their binding affinity to the ribosome and, consequently, their antimicrobial potency.
Biological Activity and Antimicrobial Spectrum
The biological activity of this compound, like other erythromycins, is expected to be primarily bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. At higher concentrations, bactericidal effects can be observed. The antimicrobial spectrum of erythromycins generally includes a range of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.
Table 1: Anticipated Antimicrobial Spectrum of this compound Based on the General Activity of Erythromycins
| Bacterial Species | Expected Susceptibility | Notes |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Susceptible | Resistance is common and can emerge during therapy. |
| Streptococcus pneumoniae | Susceptible | A key target for erythromycin therapy. |
| Streptococcus pyogenes | Susceptible | Effective for treating streptococcal pharyngitis. |
| Corynebacterium diphtheriae | Susceptible | Used as an adjunct to antitoxin. |
| Gram-Negative Bacteria | ||
| Haemophilus influenzae | Moderately Susceptible | Activity can be variable. |
| Moraxella catarrhalis | Susceptible | |
| Neisseria gonorrhoeae | Susceptible | Used as an alternative to penicillins. |
| Bordetella pertussis | Susceptible | Effective in treating whooping cough. |
| Atypical Pathogens | ||
| Mycoplasma pneumoniae | Susceptible | A common cause of atypical pneumonia. |
| Chlamydia trachomatis | Susceptible | |
| Legionella pneumophila | Susceptible |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity and antimicrobial spectrum. These protocols are based on standard practices for testing macrolide antibiotics.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from a fermentation broth of Saccharopolyspora erythraea.
Methodology:
-
Fermentation: Cultivate a high-producing strain of Saccharopolyspora erythraea in a suitable fermentation medium under optimal conditions for erythromycin production.
-
Extraction:
-
Adjust the pH of the filtered fermentation broth to alkaline (pH 9.5-10.0).
-
Perform a liquid-liquid extraction using an organic solvent such as methyl isobutyl ketone or ethyl acetate to extract the erythromycin base.
-
-
Chromatographic Separation:
-
Concentrate the organic extract under vacuum.
-
Employ column chromatography, such as silica gel or reversed-phase chromatography, to separate the different erythromycin analogues.
-
Use a suitable solvent gradient (e.g., a mixture of chloroform and methanol) to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing this compound.
-
-
Crystallization:
-
Pool the fractions containing pure this compound and concentrate them.
-
Induce crystallization by adding a non-solvent or by slow evaporation to obtain purified this compound crystals.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.
Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates:
-
Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Mechanism of Action
The primary mechanism of action for all erythromycins, including this compound, is the inhibition of bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.
Caption: Mechanism of action of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The process of determining the antimicrobial susceptibility of a compound like this compound follows a standardized workflow to ensure accurate and reproducible results.
Caption: Workflow for MIC determination.
Conclusion
This compound remains a less-studied component of the erythromycin complex. While specific, comprehensive data on its biological activity and antimicrobial spectrum are limited, its structural similarity to other erythromycin analogues suggests a comparable mechanism of action and a similar, though potentially quantitatively different, spectrum of activity. Further research involving the isolation and rigorous testing of purified this compound is necessary to fully elucidate its therapeutic potential and contribution to the overall efficacy of erythromycin-based treatments. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to undertake such investigations.
References
The Unseen Component: A Technical Guide to the Role of Erythromycin F in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Erythromycin F, a lesser-known but significant component within the erythromycin fermentation broth. Understanding the complete impurity profile, including metabolites like this compound, is critical for optimizing production, ensuring drug efficacy, and meeting stringent regulatory standards. This document details the biosynthetic origins of this compound, its quantitative relationship with other erythromycin variants, and the analytical methods required for its precise identification and measurement.
Introduction: The Erythromycin Complex
Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, is not a single entity but a complex mixture of structurally related compounds. The primary and most therapeutically active component is Erythromycin A.[1] However, the fermentation process naturally yields several other variants, including Erythromycins B, C, D, E, and F.[2] While some of these are precursors, others are byproducts or metabolites. This compound is recognized as a metabolite of Erythromycin A.[3] Its presence and concentration in the fermentation broth can be indicative of specific metabolic pathway activities and fermentation conditions, making its study essential for process control and optimization.
Biosynthesis and the Origin of this compound
The biosynthesis of erythromycin is a complex, multi-step enzymatic process. The pathway begins with the assembly of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large polyketide synthase (PKS) enzyme complex.[3] Following the creation of this core structure, a series of post-PKS modifications, known as tailoring steps, occur to produce the final active compounds.
Key enzymes, particularly cytochrome P450 hydroxylases encoded by genes like eryF and eryK, play a crucial role in this tailoring phase.
-
EryF (P450eryF): This enzyme catalyzes the first hydroxylation step, converting 6-dEB into erythronolide B (EB) by adding a hydroxyl group at the C-6 position.[3]
-
Glycosylation: Subsequently, two sugar molecules, L-mycarose and D-desosamine, are attached to the erythronolide B core. The attachment of L-mycarose yields 3-O-α-mycarosylerythronolide B (MEB), and the further addition of D-desosamine produces Erythromycin D.
-
EryK (P450eryK): This enzyme hydroxylates Erythromycin D at the C-12 position to form Erythromycin C.
-
EryG: This methyltransferase is responsible for the final methylation step, converting Erythromycin C into the principal product, Erythromycin A. It can also act on Erythromycin D to produce Erythromycin B.
This compound (EP Impurity A) is a hydroxylated form of Erythromycin A. Its formation is understood to be a result of these tailoring enzymes acting on erythromycin precursors or on Erythromycin A itself. The intricate and sometimes competitive nature of these enzymatic reactions leads to the mixture of erythromycins found in the broth.
Below is a diagram illustrating the core biosynthetic pathway leading to Erythromycin A and its relationship with other key variants.
References
An In-depth Technical Guide on the Physicochemical Properties of Erythromycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of Erythromycin F, with a specific focus on its solubility and pKa. Due to a lack of available experimental data for this compound, this document presents data for the closely related and extensively studied Erythromycin A for comparative purposes. It is crucial to note that while structurally similar, this compound (C₃₇H₆₇NO₁₄, Molar Mass: 749.93 g/mol ) possesses an additional hydroxyl group compared to Erythromycin A (C₃₇H₆₇NO₁₃, Molar Mass: 733.93 g/mol ), which is expected to influence its physicochemical properties. This guide also furnishes detailed experimental protocols for determining these key parameters, intended to aid researchers in the physicochemical characterization of macrolide antibiotics.
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of related compounds, with Erythromycin A being the most abundant and clinically significant component. Other variants, such as this compound, are also produced, differing in their chemical structure. This compound is characterized by the presence of a hydroxyl group at the C-16 position of the aglycone ring. A thorough understanding of the physicochemical properties of individual erythromycin analogues is paramount for their isolation, characterization, formulation, and clinical application.
Solubility and pKa are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Solubility influences the dissolution rate and bioavailability, while the pKa determines the degree of ionization at different physiological pH values, which in turn affects membrane permeability and drug-receptor interactions.
Note on Data Availability: As of the date of this publication, specific experimental data for the solubility and pKa of this compound is not available in the public domain. The quantitative data presented in this guide pertains to Erythromycin A and should be used as a reference point with the understanding that the properties of this compound will differ.
Physicochemical Properties: A Comparative Overview
The structural difference between Erythromycin A and this compound, specifically the additional hydroxyl group in this compound, is anticipated to increase its polarity. This would likely lead to a higher aqueous solubility and potentially a slightly different pKa value compared to Erythromycin A.
Quantitative Data Summary (Erythromycin A)
The following table summarizes the available quantitative data for Erythromycin A.
| Property | Value | Solvent/Conditions |
| pKa | 8.8 - 8.9 | at 25°C |
| Solubility | ||
| Water | ~2 mg/mL | - |
| Ethanol | ~30 - 50 mg/mL | - |
| Methanol | Freely soluble | - |
| Acetone | Freely soluble | - |
| Chloroform | Soluble | - |
| Diethyl Ether | Soluble | - |
| Acetonitrile | Freely soluble | - |
| Ethyl Acetate | Freely soluble | - |
| DMSO | ~15 mg/mL | - |
| Dimethylformamide | ~15 mg/mL | - |
| 1:1 Ethanol:PBS | ~0.5 mg/mL | pH 7.2 |
Note: "Freely soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of >100 mg/mL.
Experimental Protocols
This section details the standard methodologies for the experimental determination of solubility and pKa for macrolide antibiotics like this compound.
Determination of Aqueous and Solvent Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH values).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the experiment.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original solubility by taking into account the dilution factor.
Determination of pKa
The pKa of an ionizable compound like this compound, which contains a basic dimethylamino group, can be accurately determined by potentiometric titration or UV-spectrophotometry.
Principle: A solution of the compound is titrated with a standard solution of an acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture for poorly soluble compounds).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.
Principle: This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization. The absorbance of the compound is measured at various pH values, and the pKa is determined from the sigmoidal relationship between absorbance and pH.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa of this compound (e.g., pH 7 to 11).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Erythromycin F: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes
A Technical Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
Abstract
Erythromycin, a cornerstone of macrolide antibiotics, effectively curbs bacterial infections by targeting the ribosome, the cellular machinery responsible for protein synthesis. While extensive research has focused on Erythromycin A, this technical guide delves into the specific mechanism of action of Erythromycin F , a metabolite of Erythromycin A. This document provides a comprehensive overview of its binding to the 50S ribosomal subunit, the consequential inhibition of protein synthesis, a comparative analysis with its parent compound, and detailed experimental protocols for studying these interactions. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding.
Introduction: The Macrolide Frontier
Macrolide antibiotics are a critical class of therapeutics characterized by a macrocyclic lactone ring. Their primary mode of action is the inhibition of bacterial protein synthesis.[1][2] Standard-grade erythromycin is a mixture of related compounds, primarily Erythromycin A, B, C, and D.[3] Among these, Erythromycin A exhibits the highest antibacterial activity.[3][4] this compound, a metabolite of Erythromycin A, differs structurally by a hydroxylation, which influences its biological activity.[5][6] Understanding the precise interactions of each erythromycin variant with the bacterial ribosome is paramount for overcoming resistance and developing next-generation antibiotics.
Core Mechanism of Action
This compound, like other erythromycins, is a bacteriostatic agent that halts bacterial growth by inhibiting protein synthesis.[3] This is achieved through a highly specific interaction with the bacterial ribosome.
Binding to the 50S Ribosomal Subunit
The primary target of this compound is the large 50S ribosomal subunit .[1] It binds within the nascent peptide exit tunnel (NPET) , a crucial channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][7] The binding site is specifically located on the 23S ribosomal RNA (rRNA) , in proximity to the peptidyl transferase center (PTC), the active site for peptide bond formation.[7][8]
Key interactions occur with specific nucleotides of the 23S rRNA, most notably involving hydrogen bonds.[7] While direct crystallographic data for this compound is scarce, studies on Erythromycin A show critical interactions with adenosine residues at positions A2058 and A2059 (E. coli numbering).[8] These interactions anchor the antibiotic within the NPET.
Inhibition of Protein Synthesis
By lodging itself within the NPET, this compound creates a steric blockade. This obstruction has several key consequences for the translating ribosome:
-
Inhibition of Translocation: The primary effect is the stalling of the translocation step of protein synthesis. Translocation is the movement of the ribosome along the mRNA, which is necessary to bring the next codon into the aminoacyl (A) site for decoding. Erythromycin's presence hinders this movement, effectively freezing the ribosome on the mRNA template.[1][3]
-
Premature Dissociation of Peptidyl-tRNA: The blockage of the growing polypeptide chain can lead to the premature dissociation of the peptidyl-tRNA (the tRNA carrying the nascent peptide) from the ribosome. This results in the release of incomplete and non-functional protein fragments.
-
Inhibition of 50S Subunit Assembly: Some evidence suggests that erythromycin can also interfere with the formation of the 50S ribosomal subunit itself, further reducing the cell's capacity for protein synthesis.[2]
The overall effect is a cessation of protein production, which is essential for bacterial viability and replication, thus leading to a bacteriostatic effect.[3]
Comparative Analysis: this compound vs. Erythromycin A
Erythromycin A is the most abundant and biologically active component of the erythromycin complex.[4] this compound is a metabolite of Erythromycin A, differing by the hydroxylation at the C-12 position of the macrolactone ring.
Quantitative Data on Erythromycin-Ribosome Interactions
The following table summarizes key quantitative data from studies on Erythromycin A, which serves as a benchmark for understanding the binding and inhibitory properties of the erythromycin class.
| Parameter | Value | Organism/System | Method |
| Dissociation Constant (Kd) | 1.0 x 10-8 M (at 24°C) | Escherichia coli ribosomes | Direct binding assay with [14C]Erythromycin |
| Dissociation Constant (Kd) | 1.4 x 10-8 M (at 5°C) | Escherichia coli ribosomes | Direct binding assay with [14C]Erythromycin |
| Half-maximal Inhibitory Concentration (IC50) | 0.2 µM | Cell-free translation assay | N/A |
Experimental Protocols
Investigating the mechanism of action of ribosome-targeting antibiotics involves a range of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
Purification of Bacterial Ribosomes
A prerequisite for in vitro studies is the isolation of active ribosomes. This protocol outlines a common method for purifying ribosomes from E. coli.
-
Cell Culture and Harvest:
-
Inoculate a large volume of Luria-Bertani (LB) broth with a fresh overnight culture of an appropriate E. coli strain (e.g., A19 or MRE600).
-
Grow the culture at 37°C with aeration to an A600 of approximately 1.0.
-
Rapidly cool the culture to 4°C to produce "run-off" ribosomes (ribosomes that have completed translation and dissociated from mRNA).
-
Harvest the cells by centrifugation (e.g., 4,000 x g for 30 minutes).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM MgCl2, 150 mM KCl, 30 mM NH4Cl) containing lysozyme and DNase I.
-
Lyse the cells using a French press or sonicator.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Ribosome Pelleting:
-
Layer the cleared lysate onto a sucrose cushion (e.g., 30% w/v sucrose in a high-salt buffer).
-
Pellet the ribosomes by ultracentrifugation (e.g., 100,000 x g for 16 hours at 4°C).
-
Gently rinse the ribosome pellet with a high-salt buffer to remove contaminating proteins. Repeat this step for higher purity.
-
-
Final Preparation and Storage:
-
Resuspend the final ribosome pellet in a suitable storage buffer.
-
Determine the concentration by measuring absorbance at 260 nm (1 A260 unit = 24 pmol of 70S ribosomes).
-
Aliquot and store at -80°C.
-
Radiabeled Ligand Binding Assay
This assay directly measures the binding affinity (Kd) of an antibiotic to the ribosome.
-
Reaction Setup:
-
Prepare a series of reaction tubes, each containing a fixed concentration of purified ribosomes (e.g., 100 nM) in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).
-
Add increasing concentrations of a radiolabeled antibiotic (e.g., [14C]Erythromycin).
-
For determining non-specific binding, prepare a parallel set of tubes containing a large excess of unlabeled antibiotic.
-
-
Incubation:
-
Incubate the reactions at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through nitrocellulose or glass fiber filters (pre-soaked in buffer) using a vacuum filtration apparatus. Ribosome-bound radioligand will be retained on the filter, while free radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding at each ligand concentration.
-
Plot specific binding versus the concentration of free radioligand and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).
-
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. ERYTHROMYCIN (PD002345, ULGZDMOVFRHVEP-RWJQBGPGSA-N) [probes-drugs.org]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C37H67NO14 | CID 9918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin F
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantification of Erythromycin F using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This compound is a related substance of Erythromycin A and its accurate quantification is crucial for quality control in pharmaceutical development and manufacturing.
Introduction
Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea. The final product is a mixture of several related compounds, with Erythromycin A being the major active component. This compound is one of the known related substances that must be monitored to ensure the purity, safety, and efficacy of the drug product.[1] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the separation and quantification of erythromycin and its related substances due to its specificity, sensitivity, and reproducibility.[2][3][4] This document outlines a robust HPLC method for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Erythromycin A reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this method. The chromatographic separation is achieved on a reversed-phase C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Wavelength | 215 nm[1][5] |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH adjusted to 7.0 with Glacial Acetic Acid[3][6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 50 °C[7] |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation Prepare a 0.2 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Mix the acetonitrile, methanol, 0.2 M ammonium acetate solution, and water in the ratio of 45:10:10:35 (v/v/v/v). Adjust the pH of the final mixture to 7.0 using glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.3.2. Standard Solution Preparation Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in methanol and dilute to volume to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.
2.3.3. Sample Preparation Accurately weigh a portion of the sample (bulk drug substance or powdered tablets) equivalent to about 25 mg of erythromycin. Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] The following table summarizes the typical validation parameters and their expected results.
Table 2: Method Validation Parameters
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, this compound standard, and sample solutions. | No interference from blank or placebo at the retention time of this compound. |
| Linearity | Analyze a series of at least five concentrations of this compound standard. | Correlation coefficient (r²) ≥ 0.999.[7] |
| Accuracy | Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Analyze six replicate injections of the same standard solution.- Intermediate Precision: Perform the analysis on different days with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1). | To be determined experimentally. |
| Robustness | Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition). | No significant impact on the results (RSD ≤ 2.0%). |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. Proper method validation should be performed before its implementation in a regulated environment.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Erythromycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin F is a minor but important related substance found in the fermentation broth of Saccharopolyspora erythraea. As a potential impurity in bulk erythromycin production, its isolation and characterization are crucial for quality control and regulatory compliance in the pharmaceutical industry. Furthermore, obtaining pure this compound is essential for toxicological studies and for its use as a reference standard in analytical method development.
This document provides detailed application notes and protocols for the isolation and purification of this compound from a complex mixture of erythromycin analogues. The techniques described herein include classical methods such as liquid-liquid extraction and crystallization, as well as advanced chromatographic techniques like counter-current chromatography and preparative high-performance liquid chromatography (HPLC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C37H67NO14 | [1][2][3][4][5] |
| Molecular Weight | 749.9 g/mol | [1][2][4][5] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide; sparingly soluble in aqueous buffers. | [6][7][8] |
| pKa | ~8.8 (similar to Erythromycin A) | [9][10][11] |
Overall Purification Workflow
The general strategy for isolating and purifying this compound involves a multi-step process that begins with the extraction from the fermentation broth and culminates in a highly pure crystalline product.
Caption: Overall workflow for the isolation and purification of this compound.
Experimental Protocols
Liquid-Liquid Extraction
This initial step aims to extract the erythromycin complex, including this compound, from the clarified fermentation broth into an organic solvent.
Protocol:
-
Broth Preparation: Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the biomass.[8]
-
pH Adjustment: Adjust the pH of the supernatant to 9.0-10.5 with a suitable base (e.g., sodium hydroxide).
-
Solvent Extraction: Extract the aqueous phase with an equal volume of a water-immiscible organic solvent such as butyl acetate or chloroform in a separating funnel.[8] Agitate vigorously for 10-15 minutes.
-
Phase Separation: Allow the phases to separate. Collect the organic phase.
-
Repeated Extraction: Repeat the extraction of the aqueous phase twice more with fresh organic solvent to maximize recovery.
-
Back Extraction (Optional): To further concentrate and purify the extract, the combined organic phases can be back-extracted into an acidic aqueous solution (pH 4.5-5.0). The pH of this acidic solution is then readjusted to 9.0-10.5 and re-extracted with an organic solvent.
-
Solvent Evaporation: Evaporate the combined organic extracts under reduced pressure to obtain a crude erythromycin residue.
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the analyte. It is an excellent method for the initial fractionation of the crude extract.
Protocol:
-
Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for erythromycin separation is n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v).
-
Instrument Preparation: Fill the CCC coil with the stationary phase (the denser phase).
-
Equilibration: Pump the mobile phase (the lighter phase) through the coil at a specific flow rate (e.g., 40 mL/min) while the centrifuge is rotating at a set speed (e.g., 1200 rpm) until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve a known amount of the crude extract in a mixture of both phases and inject it into the system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the highest concentration of this compound.
-
Solvent Removal: Pool the this compound-rich fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used to isolate pure this compound from the enriched fraction obtained from CCC.
Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase for the separation of erythromycin and its related substances consists of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.2 M ammonium acetate) at a slightly alkaline pH (e.g., pH 7.0). A typical ratio is acetonitrile:methanol:0.2 M ammonium acetate:water (45:10:10:35 v/v/v/v).[8]
-
Sample Preparation: Dissolve the this compound-enriched fraction in the mobile phase.
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvents under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified this compound.
Caption: Principle of Preparative HPLC for purification.
Crystallization
Crystallization is the final step to obtain high-purity, solid this compound.
Protocol:
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of an organic solvent (e.g., acetone, ethanol) and an anti-solvent (e.g., water) is often effective.
-
Dissolution: Dissolve the purified this compound from the HPLC step in a minimal amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to induce crystallization. A two-step programmed cooling can be employed for better crystal growth. For instance, cool from 40°C to 35°C, then from 35°C to 20°C.
-
Crystal Maturation: Allow the crystals to grow and mature at a low temperature for a period of time.
-
Filtration: Isolate the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 60°C) to remove residual solvent.
Quantitative Data Summary
| Technique | Purity Achieved | Recovery Yield | Throughput | Reference |
| Counter-Current Chromatography (CCC) | ~92% (for Erythromycin A) | ~100% (for Erythromycin A) | 0.41 kg/day | [3] |
| Preparative HPLC | >98% | Dependent on loading and resolution | Lower than CCC |
Analytical Methods for Purity Assessment
The purity of this compound at each stage of the purification process should be monitored using a validated analytical HPLC method.
Typical Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35 - 70 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 - 20 µL |
Conclusion
The isolation and purification of pure this compound from a complex fermentation broth is a challenging but achievable task. A combination of liquid-liquid extraction, counter-current chromatography, and preparative HPLC, followed by a final crystallization step, can yield a product of high purity. The protocols provided in this document serve as a detailed guide for researchers and scientists in the field of drug development and quality control. It is important to note that optimization of these protocols may be necessary depending on the specific composition of the starting material and the desired final purity.
References
- 1. This compound | C37H67NO14 | CID 9918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. watson-int.com [watson-int.com]
- 4. Erythromycin EP Impurity F | 105882-69-7 | SynZeal [synzeal.com]
- 5. This compound | 82230-93-1 | AE31114 | Biosynth [biosynth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. Erythromycin | 114-07-8 [chemicalbook.com]
- 12. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preparation of Erythromycin F as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin F is a known related substance of Erythromycin A, a widely used macrolide antibiotic. As a potential impurity, the availability of a well-characterized this compound reference standard is crucial for the accurate identification, quantification, and control of impurities in Erythromycin drug substances and products. This document provides detailed application notes and protocols for the preparation, purification, characterization, and certification of this compound as a reference standard, intended for use in analytical method development, validation, and routine quality control.
The preparation of a reference standard is a meticulous process that involves isolation from a crude mixture, rigorous purification, comprehensive characterization to confirm its identity and purity, and assessment of its stability. These application notes outline a systematic approach to achieving a high-purity this compound reference standard suitable for regulatory purposes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Pseudoerythromycin A enol ether | [1] |
| CAS Number | 105882-69-7 | [1] |
| Molecular Formula | C37H65NO12 | [1] |
| Molecular Weight | 715.9 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and acetone. Sparingly soluble in water. | General knowledge |
Table 2: Chromatographic and Spectrometric Data for Identification
| Analytical Technique | Expected Results for this compound |
| HPLC-UV | Retention time to be determined based on the specific method. Elutes in proximity to other erythromycin congeners. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 750.8 |
| ¹H NMR | Characteristic shifts corresponding to the enol ether structure. |
| ¹³C NMR | Characteristic shifts corresponding to the enol ether structure. |
Experimental Protocols
Isolation of Crude this compound by Preparative HPLC
This protocol describes the isolation of a fraction enriched with this compound from a crude mixture of erythromycins using preparative high-performance liquid chromatography (HPLC).
3.1.1. Materials and Reagents
-
Crude Erythromycin (containing a mixture of erythromycins A, B, C, F, etc.)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Ammonium hydroxide (for pH adjustment)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Preparative HPLC system with a fraction collector
3.1.2. Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 8.5 with ammonium hydroxide). A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.
-
Sample Preparation: Dissolve the crude erythromycin mixture in the initial mobile phase composition at a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation:
-
Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes.
-
Inject an appropriate volume of the prepared sample onto the column.
-
Run the gradient elution method.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm).
-
-
Fraction Collection: Collect fractions based on the elution profile. This compound is expected to elute in close proximity to other erythromycin congeners. Small, discrete fractions should be collected around the expected retention time of this compound.
-
Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to identify the fractions containing the highest concentration and purity of this compound.
-
Pooling of Fractions: Pool the fractions that show a high relative purity of this compound.
Purification of this compound by Crystallization
This protocol describes the purification of the pooled, this compound-rich fractions obtained from preparative HPLC.
3.2.1. Materials and Reagents
-
Pooled fractions containing this compound
-
Acetone (reagent grade)
-
Water (deionized)
-
Rotary evaporator
-
Filtration apparatus
3.2.2. Protocol
-
Solvent Evaporation: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the majority of the mobile phase solvents.
-
Crystallization:
-
Dissolve the concentrated residue in a minimal amount of a suitable solvent, such as acetone.
-
Slowly add an anti-solvent, such as water, until the solution becomes slightly turbid.
-
Allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to overnight to promote crystallization.
-
-
Isolation of Crystals: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the crystallization solvent and anti-solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.
Characterization and Purity Assessment
The identity and purity of the prepared this compound must be rigorously established using a combination of analytical techniques.
3.3.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Purpose: To determine the purity of the this compound standard and to separate it from other related substances.
-
Protocol:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[2]
-
Mobile Phase: A gradient of 0.4% ammonium hydroxide in water (A) and methanol (B).[2]
-
Gradient Program: A suitable gradient to achieve separation, for example: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 215 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve the prepared this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and determine the area percent of the this compound peak relative to all other peaks.
-
3.3.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound.
-
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Introduction: Infuse a dilute solution of the this compound standard in methanol directly into the mass spectrometer or analyze via LC-MS using the HPLC conditions described above.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 500-1000).
-
Expected Result: A prominent ion at m/z 750.8 corresponding to [M+H]⁺.
-
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of this compound.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed for complete structural elucidation.
-
Data Analysis: Compare the obtained spectra with published data for erythromycin A enol ether to confirm the structure.[3]
-
Certification of the Reference Standard
A Certificate of Analysis (CoA) should be prepared to document the identity, purity, and other relevant properties of the this compound reference standard.
3.4.1. Content of the Certificate of Analysis
-
Product Name: this compound Reference Standard
-
Lot Number
-
Date of Certification
-
Chemical Name and Structure
-
CAS Number
-
Molecular Formula and Weight
-
Appearance
-
Identity (confirmed by MS and NMR)
-
Purity (as determined by HPLC, typically expressed as a percentage)
-
Water Content (by Karl Fischer titration)
-
Residual Solvents (by Gas Chromatography, if applicable)
-
Assigned Purity (taking into account all impurities and water content)
-
Storage Conditions
-
Retest Date
Stability and Storage
-
Storage: The prepared this compound reference standard should be stored in a well-closed, light-resistant container at a controlled low temperature (e.g., -20°C).[4]
-
Stability Studies: A stability study should be conducted to establish the retest period for the reference standard. This involves storing aliquots of the standard under the recommended storage conditions and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and testing for purity at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).[4] The stability-indicating HPLC method described in section 3.3.1 should be used for this purpose.
Visualizations
Experimental Workflow for this compound Reference Standard Preparation
Caption: Workflow for the preparation of this compound reference standard.
Quality Control and Certification Pathway
Caption: Pathway for quality control and certification of the reference standard.
References
- 1. Erythromycin EP Impurity F | 105882-69-7 | SynZeal [synzeal.com]
- 2. A crystallization method of erythromycin ethylsuccinate with controllable crystal habit and particle size - Eureka | Patsnap [eureka.patsnap.com]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
Application of Erythromycin F in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin F is a macrolide antibiotic, a naturally occurring compound from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] Like other erythromycins, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which effectively halts the growth and multiplication of susceptible bacteria.[1][3] this compound is also known as 16-Hydroxyerythromycin and is recognized as an impurity (Impurity A) in the production of Erythromycin A by the European Pharmacopoeia.[2][4][5][6] While Erythromycin A is the most clinically prevalent form, understanding the roles of related compounds like this compound is crucial in the comprehensive study of antibiotic resistance.
This document provides detailed application notes and protocols for the use of this compound in antibiotic resistance research. It is important to note that while this compound is used as a reference standard, specific data on its antibacterial potency and its direct application in resistance induction studies are limited in publicly available literature.[6] Therefore, the protocols provided herein are based on established methods for macrolide antibiotics, primarily Erythromycin A and its salts, and should be adapted and optimized for this compound.
Data Presentation
Table 1: Quality Control Ranges for Erythromycin Susceptibility Testing
This table provides the established Minimum Inhibitory Concentration (MIC) quality control ranges for Erythromycin against standard reference strains as defined by the Clinical and Laboratory Standards Institute (CLSI). These values are essential for validating the accuracy and reproducibility of susceptibility testing methods.
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
| Data sourced from CLSI M100 documents.[7] |
Table 2: Example MIC Data for Erythromycin against Common Pathogens
The following table presents example MIC data for erythromycin against various bacterial strains, illustrating the typical range of susceptibility. It is critical to experimentally determine the specific MIC of this compound for the strains of interest.
| Bacterial Species | Strain | Erythromycin MIC (µg/mL) | Resistance Phenotype |
| Streptococcus pyogenes | Clinical Isolate 1 | ≤ 0.25 | Susceptible |
| Streptococcus pyogenes | Clinical Isolate 2 | ≥ 1.0 | Resistant |
| Staphylococcus aureus | ATCC® 25923™ | 0.5 | Susceptible |
| Staphylococcus aureus | MRSA Isolate | > 8.0 | Resistant |
| Haemophilus influenzae | Clinical Isolate | 4.0 | Intermediate |
| Note: These are example values. Actual MICs must be determined experimentally. |
Signaling Pathways and Resistance Mechanisms
Erythromycin resistance in bacteria is primarily mediated by three mechanisms: target site modification, active efflux, and enzymatic inactivation.
-
Target Site Modification: The most common mechanism is the methylation of the 23S rRNA of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylation) genes. This modification reduces the binding affinity of macrolides to the ribosome.[3] This resistance can be either inducible (expressed only in the presence of an inducing agent like erythromycin) or constitutive (always expressed).
-
Active Efflux: Bacteria can acquire efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. These pumps are typically encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes.[8]
-
Enzymatic Inactivation: Less commonly, bacteria may produce enzymes such as esterases or phosphotransferases that modify and inactivate the erythromycin molecule.
Diagram of this compound action and bacterial resistance mechanisms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Methanol (for stock solution)
-
Sterile 0.1 M phosphate buffer (pH 8.0)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the poor water solubility of many erythromycin forms, a stock solution is prepared in a solvent.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a small volume of methanol and then bring to the final volume with sterile 0.1 M phosphate buffer (pH 8.0) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7] Vortex to ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[7]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]
-
Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
-
Workflow for MIC determination by broth microdilution.
Protocol 2: Molecular Detection of erm and mef Resistance Genes by PCR
This protocol provides a general framework for detecting the presence of common erythromycin resistance genes in bacterial isolates.
Materials:
-
Bacterial DNA extract
-
PCR primers specific for erm and mef genes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or a standard in-house protocol.
-
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the DNA template, specific forward and reverse primers for the target gene (e.g., ermB, mefA), PCR master mix, and nuclease-free water.
-
A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for each primer set.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragments.
-
The presence of a band of the expected size indicates a positive result for the specific resistance gene.
-
Workflow for PCR-based detection of resistance genes.
Conclusion
This compound serves as a valuable reference standard in antibiotic research. While its direct role in inducing antibiotic resistance is not as extensively studied as that of Erythromycin A, the methodologies outlined in this document provide a robust framework for investigating its antibacterial properties and its potential interactions with resistance mechanisms. Researchers are encouraged to use these protocols as a starting point and to perform necessary optimizations for their specific bacterial strains and experimental conditions. A thorough understanding of the activity of all components of the erythromycin complex, including this compound, will contribute to a more complete picture of macrolide resistance and aid in the development of future antimicrobial strategies.
References
- 1. This compound | 82230-93-1 | AE31114 | Biosynth [biosynth.com]
- 2. 16-Hydroxyerythromycin | 82230-93-1 [chemicalbook.com]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. watson-int.com [watson-int.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Erythromycin F as a Predictive Biomarker for Fermentation Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a clinically significant macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. Optimizing the yield of Erythromycin A is a critical objective in industrial fermentation processes. Traditional monitoring methods often rely on end-point analysis, which can lead to inefficient process control and lower yields. This application note describes a methodology for utilizing Erythromycin F, a metabolite of Erythromycin A, as an early indicator biomarker for predicting the final titer of Erythromycin A. By monitoring the concentration of this compound alongside other erythromycin variants, researchers can gain deeper insights into the metabolic status of the fermentation, enabling more precise process control and potentially leading to significant improvements in productivity.
This compound is formed from Erythromycin A through metabolic processes within the producing organism.[1] The relative abundance of this compound can, therefore, reflect the metabolic flux through the erythromycin biosynthesis pathway. A higher or lower than optimal ratio of this compound to Erythromycin A at specific time points during fermentation can be indicative of metabolic bottlenecks or inefficiencies, providing an opportunity for corrective action.
This document provides detailed protocols for the extraction and quantification of erythromycins from fermentation broth using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, it presents a framework for interpreting the quantitative data to inform fermentation process optimization.
Data Presentation
Effective monitoring of erythromycin fermentation involves tracking the concentration of not only the primary product, Erythromycin A, but also its related metabolites, including this compound. The following tables provide a representative summary of quantitative data that can be generated to establish a correlation between this compound levels and the final Erythromycin A yield.
Table 1: Comparative Production of Erythromycin Variants in High and Low-Yielding Strains
| Strain Type | Erythromycin A (mg/L) | Erythromycin B (mg/L) | Erythromycin C (mg/L) | This compound (Hypothetical, µg/L) |
| High-Yielding Industrial Strain | 4170 | 50 | 110 | 850 |
| Low-Yielding Parental Strain | 3050 | 530 | 360 | 1500 |
This table illustrates how the profile of erythromycin variants can differ between high and low-producing strains. A higher accumulation of byproducts and metabolites like this compound in low-yielding strains could indicate a less efficient conversion to the final product.
Table 2: Time-Course Analysis of Erythromycin Fermentation
| Fermentation Time (hours) | Erythromycin A (mg/L) | This compound (Hypothetical, µg/L) | Ratio (this compound / Erythromycin A) x 1000 |
| 48 | 850 | 150 | 0.176 |
| 72 | 2100 | 350 | 0.167 |
| 96 | 3500 | 600 | 0.171 |
| 120 | 4100 | 820 | 0.200 |
| 144 | 4150 | 840 | 0.202 |
This table demonstrates how the ratio of this compound to Erythromycin A can be tracked over time. A significant deviation from the optimal ratio profile may signal a suboptimal fermentation performance.
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol details the extraction of erythromycins from the fermentation broth for subsequent analysis.
-
Sample Collection: Aseptically collect 10 mL of fermentation broth at designated time points.
-
Mycelial Separation: Centrifuge the broth at 4,000 rpm for 15 minutes to pellet the mycelia.
-
Supernatant Extraction:
-
Carefully decant the supernatant into a clean tube.
-
Adjust the pH of the supernatant to 9.5 with 1 M NaOH.
-
Add an equal volume of a suitable organic solvent (e.g., methyl isobutyl ketone or butyl acetate) and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (upper) phase containing the erythromycins.
-
-
Mycelial Extraction (Optional but Recommended for Complete Recovery):
-
To the mycelial pellet from step 2, add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 20 minutes.[2]
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Collect the acetonitrile supernatant.
-
-
Sample Concentration and Reconstitution:
-
Combine the organic extract from the supernatant and the acetonitrile extract from the mycelia.
-
Evaporate the combined solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase used for HPLC or LC-MS/MS analysis.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Quantification of Erythromycins by HPLC-UV
This protocol provides a robust method for the separation and quantification of erythromycin variants.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject prepared standards of Erythromycin A and F (if available) to determine their retention times and generate a calibration curve.
-
Inject the prepared samples from the fermentation broth.
-
Identify and quantify the erythromycin peaks based on retention times and the calibration curve.
-
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
For more sensitive and specific quantification, especially for low-abundance metabolites like this compound, an LC-MS/MS method is recommended.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Erythromycin A: Precursor ion m/z 734.5 -> Product ions (e.g., m/z 576.4, 158.1)
-
This compound: Precursor ion m/z 750.5 -> Product ions (to be determined based on fragmentation of a standard)
-
-
-
Procedure:
-
Optimize the MS parameters (e.g., collision energy, cone voltage) by infusing standard solutions of Erythromycin A and F.
-
Develop an MRM method with at least two transitions per analyte for confident identification and quantification.
-
Generate a calibration curve using a series of diluted standards.
-
Analyze the prepared fermentation samples.
-
Visualizations
References
Application Notes and Protocol for Stability Testing of Erythromycin F Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin F is a macrolide antibiotic belonging to the erythromycin family. Ensuring the stability of this compound in solution is critical for maintaining its therapeutic efficacy and ensuring patient safety. This document provides a detailed protocol for conducting stability testing of this compound solutions, including forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies are essential for identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stable pharmaceutical formulations.[1][2]
Erythromycin is known to be susceptible to degradation in acidic, basic, and oxidative environments, while it demonstrates relative stability under thermal and photolytic stress.[3] The primary degradation pathway in acidic conditions involves the intramolecular cyclization to form the inactive spiroketal derivative, anhydroerythromycin A.[4][5] This protocol outlines the procedures for subjecting this compound solutions to these stress conditions and analyzing the degradation using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1]
Experimental Protocols
Materials and Equipment
-
This compound reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV or Mass Spectrometry (MS) detector[6]
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
-
Calibrated glassware
Preparation of Solutions
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL.[2][7]
Stress Conditions: The following protocols are for forced degradation studies. A control sample of the this compound stock solution, diluted with the mobile phase to the appropriate concentration, should be analyzed alongside the stressed samples.
2.2.1. Acid Degradation [2][7]
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N Hydrochloric Acid (HCl).
-
Incubate the mixture in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 N Sodium Hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
2.2.2. Base Degradation [2][7]
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the mixture in a water bath at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
2.2.3. Oxidative Degradation [7]
-
To 1 mL of the this compound stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to an appropriate concentration for HPLC analysis.
2.2.4. Thermal Degradation [2]
-
Place a known amount of solid this compound powder in a suitable container.
-
Expose the sample to a temperature of 100°C for 24 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve a known amount of the heat-treated sample in the mobile phase for HPLC analysis.
2.2.5. Photolytic Degradation
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analyze the samples by HPLC.
HPLC Analysis
A stability-indicating HPLC method is crucial for separating this compound from its degradation products.[1] Mass spectrometry (MS) detection can be advantageous over UV detection due to the low UV absorption of erythromycin and its impurities.[6]
| Parameter | Value |
| Column | Thermo Scientific™ Acclaim™ PolarAdvantage II, 3 µm, 120 Å, (3 x 150) mm[6] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized to separate all degradation products |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm or MS detection[8][3] |
| Injection Volume | 10 µL |
Data Presentation
Summarize the quantitative data from the HPLC analysis in the following tables.
Table 1: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control (Unstressed) | 0 | RT | |||
| Acid (1 N HCl) | 2 | 60 | |||
| Base (0.1 N NaOH) | 4 | 60 | |||
| Oxidative (3% H₂O₂) | 24 | RT | |||
| Thermal (Solid) | 24 | 100 | |||
| Photolytic | - | - |
Table 2: Purity Profile of this compound Under Forced Degradation
| Stress Condition | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurity 1 (RT) | Unknown Impurity 2 (RT) |
| Control (Unstressed) | ||||
| Acid (1 N HCl) | ||||
| Base (0.1 N NaOH) | ||||
| Oxidative (3% H₂O₂) | ||||
| Thermal (Solid) | ||||
| Photolytic |
Visualization
Experimental Workflow
Caption: Workflow for stability testing of this compound solutions.
This compound Acid Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Erythromycin F from Biological Samples
Introduction
Erythromycin F is a metabolite of Erythromycin A, a widely used macrolide antibiotic.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is essential for comprehensive pharmacokinetic and metabolic studies. Due to the complexity of these biological samples, a robust sample preparation method is necessary to remove interfering substances and concentrate the analyte prior to analysis. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering cleaner extracts compared to methods like protein precipitation.[2]
This application note details a proposed solid-phase extraction (SPE) protocol for the selective extraction of this compound from biological samples, specifically plasma and urine. The method is based on a mixed-mode cation exchange mechanism, which is well-suited for the basic nature of erythromycins.[3][4]
Physicochemical Properties of this compound
This compound is a basic compound, a property conferred by the dimethylamino group on the desosamine sugar moiety.[5] While specific physicochemical data for this compound is limited, the properties of the parent compound, Erythromycin A, serve as a reliable reference for developing an extraction method. Erythromycin A has a pKa of approximately 8.8, indicating that it is positively charged in an acidic environment (pH < pKa).[3] This characteristic is exploited in the proposed mixed-mode SPE protocol.
Principle of the SPE Method
The proposed method utilizes a mixed-mode solid-phase extraction sorbent that has both reversed-phase and strong cation exchange functionalities. This dual retention mechanism allows for a highly selective extraction of basic compounds like this compound from complex matrices.[6]
The extraction process involves the following key steps:
-
Sample Pre-treatment: The biological sample is acidified to ensure that this compound is protonated (positively charged).
-
Loading: The pre-treated sample is loaded onto the SPE cartridge. This compound is retained on the sorbent by both hydrophobic interactions and strong cation exchange.
-
Washing: The cartridge is washed with an acidic solution to remove polar and acidic interferences, followed by an organic solvent to remove neutral, hydrophobic interferences. During these steps, the positively charged this compound remains bound to the cation exchange sorbent.
-
Elution: A basic organic solution is used to neutralize the charge on this compound, disrupting the cation exchange retention and allowing for its elution from the cartridge.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Roxithromycin or a stable isotope-labeled this compound
-
Human plasma (with EDTA as anticoagulant) or human urine
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium hydroxide (reagent grade)
-
Purified water (18 MΩ·cm)
-
SPE vacuum manifold
-
Sample concentration system (e.g., nitrogen evaporator)
Protocol 1: SPE of this compound from Human Plasma
-
Sample Pre-treatment:
-
To 1.0 mL of human plasma, add the internal standard.
-
Add 1.0 mL of 4% (v/v) formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of purified water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 2% (v/v) formic acid in water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Elute this compound and the internal standard with 2 x 2 mL of 5% (v/v) ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: SPE of this compound from Human Urine
-
Sample Pre-treatment:
-
To 1.0 mL of human urine, add the internal standard.
-
Add 1.0 mL of 2% (v/v) formic acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 2% (v/v) formic acid in water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Elute this compound and the internal standard with 2 x 2 mL of 5% (v/v) ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Data Presentation
As there is no specific published data for the SPE of this compound, the following table presents expected or target performance characteristics based on typical results for similar basic drugs using mixed-mode SPE and LC-MS/MS analysis.[7][8]
| Parameter | Target Value for Plasma | Target Value for Urine |
| Recovery | > 85% | > 90% |
| Precision (RSD) | < 15% | < 15% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/mL |
Visualization of Experimental Workflow
References
- 1. phenomenex.com [phenomenex.com]
- 2. Comprehensive screening of acidic, neutral and basic drugs from blood and urine | Separation Science [sepscience.com]
- 3. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Erythromycin Analogues by Thin-Layer Chromatography
Introduction
Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea and is widely used in human and veterinary medicine. The fermentation broth and commercial preparations of erythromycin are often complex mixtures containing the main component, Erythromycin A, along with several structurally related analogues such as Erythromycins B, C, D, and F, as well as degradation products like anhydroerythromycin A (AEA) and erythromycin A enol ether (EAEN). The separation and quantification of these analogues are critical for quality control, impurity profiling, and drug development. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of these compounds. This application note details optimized protocols for the separation of erythromycin analogues, including the less common Erythromycin F, using silica gel and reversed-phase TLC plates.
Principle
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a liquid mobile phase. The separation of erythromycin analogues, which are large, basic molecules with subtle structural differences, can be challenging. Successful separation is achieved by using specific, often multi-component and pH-adjusted, mobile phases that exploit the minor variations in polarity among the analogues. Post-chromatographic derivatization is necessary for visualization, as erythromycins lack a strong native chromophore.
Challenges and Solutions
-
Separation of Closely Related Analogues: Erythromycin A, B, C, and D differ by only one or two functional groups, resulting in similar polarities and chromatographic behavior. A highly selective mobile phase is required for their resolution. For instance, a system using diisopropyl ether-methanol-25% ammonia (75:35:2) on silica gel plates has been shown to effectively separate these major analogues.[1]
-
Separation of this compound: this compound is a known impurity of Erythromycin A.[2] While specific TLC Rf values for this compound are not extensively documented, methods developed for resolving Erythromycin A from its other related substances, such as Erythromycin B, serve as an excellent starting point due to their structural similarities.[2]
-
Visualization: Erythromycins are not visible under UV light at 254 nm unless fluorescent plates are used to observe quenching. Chemical visualization reagents that react with the sugar moieties or the macrolactone ring are required for sensitive detection. Common reagents include anisaldehyde-sulfuric acid or p-methoxybenzaldehyde-sulfuric acid solutions, which produce distinct colored spots upon heating.[1] Xanthydrol has also been reported as a sensitive visualization agent, yielding purple spots.[3]
Experimental Protocols
Protocol 1: Separation of Major Erythromycin Analogues (A, B, C, D) on Silica Gel
This protocol is optimized for the separation of Erythromycin A, B, C, D, and related substances like anhydroerythromycin A (AEA) and des-N-methylerythromycin A (dMeEA).[1]
1. Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ plates (e.g., from Merck).
-
Standards: Reference standards of Erythromycin A, B, C, D, and F (if available), typically at 1-2.5 mg/mL.[4]
-
Sample Preparation: Dissolve samples in methanol or ethanol to a final concentration of approximately 2.5 mg/mL.[4]
-
Mobile Phase: Diisopropyl ether–methanol–25% ammonia (75:35:2, v/v/v).
-
Visualization Reagent: Anisaldehyde-sulphuric acid-ethanol (1:1:9, v/v/v). Prepare fresh.[1]
-
Chromatography Tank: Glass tank with a lid.
-
Capillary Tubes or Spotter: For sample application.
-
Heating Plate or Oven: For derivatization.
2. Procedure
-
Tank Saturation: Line the chromatography tank with filter paper. Pour the mobile phase into the tank to a depth of about 0.5-1 cm and seal with the lid. Allow the atmosphere to saturate with solvent vapors for at least 30 minutes.
-
Sample Application: Using a pencil, gently draw an origin line about 1.5 cm from the bottom of the TLC plate. Apply 2-5 µL of each standard and sample solution as small spots on the origin line, keeping spots at least 1 cm apart.
-
Development: Place the spotted TLC plate into the saturated tank. Ensure the origin line is above the solvent level. Close the tank and allow the chromatogram to develop until the solvent front has migrated approximately 80-90% of the plate height.
-
Drying: Remove the plate from the tank and immediately mark the solvent front with a pencil. Dry the plate in a fume hood or with a stream of warm air to completely evaporate the mobile phase.
-
Visualization:
-
Evenly spray the dried plate with the anisaldehyde-sulphuric acid reagent in a fume hood.
-
Heat the plate at 110°C for 1-5 minutes until colored spots appear.[1] Erythromycins typically appear as pink, blue, or violet-brown spots.
-
-
Analysis: Immediately after cooling, circle the spots and calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
-
Protocol 2: General Identification of Erythromycin using a Pharmacopeial Method
This protocol is a standard method for the identification of erythromycin in pharmaceutical preparations.[4]
1. Materials and Reagents
-
TLC Plates: Pre-coated chromatographic silica gel plates (0.25-mm layer).
-
Standards and Samples: 2.5 mg/mL of USP Erythromycin RS and sample in methanol.[4]
-
Mobile Phase (Developing Solvent System): Methanol and chloroform (85:15, v/v).[4]
-
Visualization Reagent (Spray Reagent): A mixture of alcohol, p-methoxybenzaldehyde, and sulfuric acid (90:5:5, v/v/v).[4]
2. Procedure
-
Sample Application: Apply 10 µL of the standard and sample solutions to the TLC plate.
-
Development: Place the plate in an unlined chromatographic chamber and develop until the solvent front has moved about 7 cm.[4]
-
Drying: Remove the plate, mark the solvent front, and allow the solvent to evaporate completely.
-
Visualization: Spray the plate with the p-methoxybenzaldehyde reagent and heat at 100°C for 10 minutes. Erythromycin appears as a black-to-purple spot.[4]
-
Analysis: Compare the Rf value of the principal spot in the sample chromatogram with that of the standard solution.
Data Presentation
The following table summarizes the approximate Rf values for various erythromycin analogues obtained on silica gel plates with different mobile phases. These values can be used as a reference for identifying components in a sample mixture.
| Compound | Mobile Phase I Rf | Mobile Phase II Rf | Mobile Phase III Rf | Spot Color with Anisaldehyde-Sulfuric Acid |
| Erythromycin A (EA) | 0.29 | 0.28 | 0.35 | Pink |
| Erythromycin B (EB) | 0.38 | 0.37 | 0.42 | Pink |
| Erythromycin C (EC) | 0.24 | 0.23 | 0.29 | Pink |
| Erythromycin D (ED) | 0.35 | 0.34 | 0.39 | Pink |
| Anhydroerythromycin A (AEA) | 0.38 | 0.42 | 0.42 | Yellow-brown |
| Erythromycin A enol ether (EAEN) | 0.53 | 0.54 | 0.48 | Yellow-brown |
| des-N-methylerythromycin A (dMeEA) | 0.26 | 0.26 | 0.31 | Pink |
Table Notes:
-
Data adapted from Kibwage I.O. et al., Journal of Chromatography, 256 (1983) 164-171.[1]
-
Mobile Phase I: Diisopropyl ether–methanol–25% ammonia (75:35:2)
-
Mobile Phase II: Diethyl ether–methanol–25% ammonia (90:15:1.5)
-
Mobile Phase III: Chloroform–methanol–25% ammonia (85:15:1)
-
Specific Rf data for this compound is not available in the cited literature. Its separation should be confirmed by running a reference standard.
Visualizations
Caption: Experimental workflow for TLC analysis of erythromycin analogues.
References
Developing a quantitative analysis method for Erythromycin F in pharmaceutical formulations
An Application Note and Protocol for the Quantitative Analysis of Erythromycin F in Pharmaceutical Formulations
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic produced by Saccharopolyspora erythraea. The commercial product is a mixture of several related compounds, with Erythromycin A being the most abundant. This compound, a related substance, is often present as an impurity.[1] Accurate quantification of this compound is crucial for quality control and to ensure the safety and efficacy of the final pharmaceutical product. This document outlines a detailed application note and protocol for the quantitative analysis of this compound in pharmaceutical formulations using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2] While other methods like HPLC-UV and spectrophotometry exist for erythromycin analysis, LC-MS/MS offers superior sensitivity and specificity, which is critical for quantifying low-level impurities like this compound.[2][3][4]
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other erythromycins and formulation excipients. The separated analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[2]
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Erythromycin A, B, C, E reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Pharmaceutical formulation containing Erythromycin
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 2.5 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
Tablet Formulations:
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[5]
-
Accurately weigh a portion of the powder equivalent to 50 mg of Erythromycin and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a 50:50 mixture of mobile phase A and mobile phase B to an expected this compound concentration within the calibration range.
-
-
Topical Formulations (Creams/Ointments):
-
Accurately weigh approximately 1 g of the formulation into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 5 minutes to disperse the sample.
-
Place the tube in a freezer at -20°C for 30 minutes to precipitate the excipients.
-
Centrifuge the cold sample at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a 50:50 mixture of mobile phase A and mobile phase B.
-
Filter the solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[4]
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical for this compound):
-
Precursor Ion (m/z): 750.4
-
Product Ion (m/z): 158.1 (Quantifier), 592.3 (Qualifier)
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.995 |
| Range (ng/mL) | 1 - 1000 | - |
| Limit of Detection (LOD) (ng/mL) | 0.3 | - |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | - |
| Precision (%RSD) | ||
| - Intra-day | < 5% | ≤ 15% |
| - Inter-day | < 8% | ≤ 15% |
| Accuracy (% Recovery) | 95.8 - 104.2% | 85 - 115% |
| Specificity | No interference observed at the retention time of this compound | No interfering peaks |
Table 2: Quantification of this compound in a Pharmaceutical Formulation
| Sample ID | Formulation Type | Nominal Erythromycin Content | Measured this compound (µg/mg of Erythromycin) | % this compound (w/w) |
| Batch A | Tablet | 250 mg | 1.25 | 0.125% |
| Batch B | Tablet | 250 mg | 1.38 | 0.138% |
| Batch C | Topical Cream | 2% | 1.52 | 0.152% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between Erythromycin, its impurities, and quality control.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative determination of this compound in various pharmaceutical formulations. The method has been validated according to standard guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and clear data presentation ensure ease of implementation for researchers and drug development professionals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Resolving co-elution of Erythromycin F and Erythromycin E in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Erythromycin, specifically addressing the co-elution of Erythromycin F and Erythromycin E.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for the co-elution of this compound and Erythromycin E in reversed-phase HPLC?
A1: The co-elution of this compound and Erythromycin E, which are structurally similar impurities of Erythromycin A, is a common challenge in HPLC analysis. The primary reasons for this difficulty in separation include:
-
Subtle Structural Differences: this compound and E are closely related isomers, making their selective retention on a stationary phase challenging.
-
Inappropriate Mobile Phase Composition: The pH, organic modifier ratio, and buffer concentration of the mobile phase are critical for achieving resolution. An unoptimized mobile phase may not provide sufficient selectivity.
-
Suboptimal Column Chemistry: Not all C18 columns are the same. Differences in end-capping, silica purity, and surface chemistry can impact the separation of these closely related compounds.
-
Inadequate Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can lead to poor resolution.
Q2: What are the key structural differences between Erythromycin A, E, and F?
A2: Erythromycin A is the main active component. Erythromycin E and F are known related substances. Understanding their structural nuances is key to developing a selective HPLC method.
-
Erythromycin A: The primary structure from which impurities are derived.
-
Erythromycin E (Anhydroerythromycin A): An acid-catalyzed degradation product of Erythromycin A, formed by the intramolecular dehydration involving the hydroxyl groups at C-6 and C-12 of the aglycone ring, creating a C6/C12 ether linkage.
-
This compound: A metabolite of Erythromycin A, characterized by hydroxylation at the C-12 position of the aglycone ring.
Troubleshooting Guide: Resolving Co-elution of this compound and E
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound and Erythromycin E.
Problem: Poor Resolution or Complete Co-elution of this compound and E Peaks
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the co-elution of this compound and E.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
The composition of the mobile phase is the most influential factor in achieving separation.
-
Adjusting pH: Erythromycin and its related substances are basic compounds. Increasing the pH of the mobile phase can suppress the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing and potentially improving resolution. A pH range of 7.0 to 9.0 is often effective for separating erythromycins.[1][2] It is crucial to use a column that is stable at higher pH values.
-
Modifying the Organic Solvent: The type and concentration of the organic solvent (acetonitrile or methanol) significantly impact selectivity.
-
Acetonitrile generally provides lower viscosity and higher efficiency.
-
Methanol can offer different selectivity due to its protic nature.
-
Systematically vary the ratio of the organic solvent to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the separation of closely eluting peaks.
-
-
Buffer System:
-
Buffer Type: Phosphate and ammonium acetate buffers are commonly used.[3] Ammonium acetate is volatile and suitable for LC-MS applications.
-
Buffer Concentration: A typical buffer concentration is in the range of 10-50 mM. Higher buffer concentrations can sometimes improve peak shape but may also affect retention times.
-
2. Adjusting Chromatographic Parameters
-
Column Temperature: Increasing the column temperature (e.g., in the range of 40°C to 70°C) can improve separation efficiency by reducing the mobile phase viscosity and increasing mass transfer rates.[4][5] Elevated temperatures have been shown to be effective in published methods for erythromycin impurity analysis.[5]
-
Flow Rate: Decreasing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.
3. Evaluating Column Chemistry
If optimizing the mobile phase and chromatographic parameters does not resolve the co-elution, consider the stationary phase.
-
Column Type: While C18 columns are most common, not all C18 phases are identical. A C18 column with a different bonding density or end-capping strategy may provide the necessary selectivity.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase column. These can offer different retention mechanisms and selectivities for closely related compounds. Polymer-based columns are also an option, especially for high pH applications.[6]
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the separation of erythromycin and its impurities. These can serve as a starting point for method development and optimization.
Method 1: Gradient HPLC Method for Erythromycin Impurities [5]
| Parameter | Condition |
| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 35g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute o-phosphoric acid, acetonitrile, and water in a ratio of 5:35:60 (v/v/v) |
| Mobile Phase B | Phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v) |
| Gradient | T0/100:00, T45/100:00, T47/0:100, T63/0:100, T65/100:00, T70/100:00 (Time in min/%A:%B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 65°C |
| Detection | UV at 215 nm |
| Injection Volume | 100 µL |
Method 2: Isocratic HPLC Method
| Parameter | Condition |
| Column | Reversed-phase column |
| Mobile Phase | Acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) at pH 7.0 |
| Flow Rate | Not specified |
| Column Temperature | 70°C |
| Detection | Not specified |
| Injection Volume | Not specified |
Logical Relationships of HPLC Parameters for Separation
Caption: The relationship between key HPLC parameters and their impact on chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting peak tailing of Erythromycin F in reversed-phase chromatography.
Troubleshooting Peak Tailing of Erythromycin F
This technical support guide is intended for researchers, scientists, and drug development professionals encountering peak tailing issues during the reversed-phase chromatography analysis of this compound. This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A: Peak tailing of this compound, a basic macrolide antibiotic, in reversed-phase chromatography is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The most common culprits include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic dimethylamino group of this compound, leading to secondary retention mechanisms and resulting in tailed peaks.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound (which is expected to be around 8.8, similar to Erythromycin A), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites, which increases tailing.[5]
-
Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A: The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound.
-
Low pH (pH 2-4): At a low pH, the silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic analyte. This can significantly reduce peak tailing.[4]
-
Mid pH (pH 5-7): This pH range is often problematic as the silanol groups are partially ionized, leading to strong secondary interactions with the protonated this compound, resulting in significant peak tailing.
-
High pH (pH 8-11): At a high pH, well above the pKa of this compound, the analyte is in its neutral form, which minimizes ionic interactions with the stationary phase. Additionally, at very high pH, the silanol groups are fully deprotonated and may be "shielded" by buffer cations. This can also lead to improved peak shape. However, using a high pH requires a pH-stable column to avoid stationary phase degradation.[6]
Q3: What type of column is best for analyzing this compound to avoid peak tailing?
A: To minimize peak tailing for basic compounds like this compound, it is recommended to use:
-
End-capped Columns: These columns have been chemically treated to block a majority of the residual silanol groups, thereby reducing the sites for secondary interactions.
-
High-Purity Silica Columns: Modern columns are often made with high-purity silica, which has fewer acidic silanol groups and metal contaminants, leading to better peak shapes for basic analytes.
-
Polymer-Based Columns: These columns have a stationary phase based on a polymer (e.g., polystyrene-divinylbenzene) and do not have silanol groups, thus eliminating this source of peak tailing. They are also stable over a wide pH range.[5]
-
Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, which can improve peak shape and pH stability.
Q4: Can mobile phase additives be used to improve the peak shape of this compound?
A: Yes, mobile phase additives can be very effective in reducing peak tailing.
-
Competing Bases: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[7][8] TEA competes with this compound for binding to the active silanol sites, thereby masking them and improving peak symmetry.[7][8]
-
Buffers: Using a buffer in the mobile phase is crucial to maintain a constant pH and can also help to shield the silanol groups, especially at higher buffer concentrations.[9] Common buffers include phosphate and acetate.
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (As) | Rationale |
| 2.0 - 4.0 | Low (< 1.5) | Silanol groups are protonated, minimizing secondary interactions with the protonated analyte.[4] |
| 5.0 - 7.0 | High (> 2.0) | Partial ionization of silanol groups leads to strong secondary interactions. |
| 8.0 - 11.0 | Low (< 1.5) | This compound is in its neutral form, and silanol interactions are minimized. Requires a pH-stable column.[6] |
Table 2: Effect of Mobile Phase Additives on Peak Asymmetry
| Additive | Typical Concentration | Expected Tailing Factor (As) | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Significant Reduction | Competes with the analyte for binding to active silanol sites.[7][8] |
| Phosphate Buffer | 10 - 50 mM | Reduction | Maintains stable pH and can shield silanol groups at higher concentrations.[9] |
| Ammonium Acetate/Formate | 5 - 20 mM | Reduction | Provides buffering capacity and can improve peak shape, especially in LC-MS applications. |
Note: The USP monograph for Erythromycin A often specifies a tailing factor of not more than 2.0 for the main peak.[1][3]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 5.0, 7.0, and 9.0). A common mobile phase composition for erythromycin analysis is a mixture of acetonitrile and a buffered aqueous solution.
-
Column Equilibration: Equilibrate the reversed-phase column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Sequential Analysis: Sequentially switch to the next mobile phase pH, ensuring the column is thoroughly equilibrated before each injection.
-
Data Analysis: Compare the tailing factors obtained at each pH to determine the optimal condition.
Protocol 2: Evaluation of a Mobile Phase Additive (Triethylamine)
Objective: To assess the effectiveness of triethylamine (TEA) in reducing peak tailing.
Methodology:
-
Prepare Mobile Phases: Prepare a mobile phase at a pH that previously showed some tailing (e.g., pH 7.0). Prepare a second mobile phase with the same composition but with the addition of 0.2% (v/v) triethylamine.
-
Column Equilibration: Equilibrate the column with the mobile phase without TEA.
-
Initial Injection: Inject the this compound standard and record the chromatogram.
-
Equilibrate with TEA Mobile Phase: Flush the column with the mobile phase containing TEA for at least 30 column volumes to ensure the additive has fully coated the active sites.
-
Second Injection: Inject the this compound standard again and record the chromatogram.
-
Comparison: Compare the peak shape and tailing factor from both injections to evaluate the effect of TEA.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing peak tailing of this compound.
Caption: Secondary interaction between this compound and a silanol group.
References
- 1. uspnf.com [uspnf.com]
- 2. jasco.ro [jasco.ro]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Optimizing mobile phase pH for better separation of erythromycin impurities.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of erythromycin and its impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for separating erythromycin and its impurities?
For effective separation of erythromycin and its related substances, a high pH mobile phase is generally recommended.[1][2] Erythromycin is a macrolide antibiotic that is more stable and exhibits better chromatographic behavior in alkaline conditions.[3] Operating at a higher pH, typically between 7.0 and 10.3, can improve peak shape and resolution of erythromycin and its impurities.[4][5][6][7][8][9]
Q2: Why is an acidic mobile phase not recommended for erythromycin analysis?
Erythromycin is unstable in acidic solutions. Under acidic conditions, it undergoes intramolecular dehydration, leading to degradation products that can complicate the impurity profile analysis.[10] Therefore, acidic mobile phases should be avoided to ensure the integrity of the sample during analysis.
Q3: What are some common buffer systems and organic modifiers used in the mobile phase?
Several buffer systems can be employed for high-pH chromatography of erythromycin. Common choices include phosphate buffers (such as dibasic potassium phosphate or dibasic sodium phosphate) and ammonium formate.[1][2][4][5][6][8][11] Acetonitrile is the most frequently used organic modifier, often in combination with water or methanol.[1][2][4][5][6][8][9][12]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for erythromycin.
-
Possible Cause: The pH of the mobile phase may not be optimal for the basic nature of erythromycin. At lower pH values, the amine group on the desosamine sugar of erythromycin can be protonated, leading to interactions with residual silanols on the stationary phase and causing peak tailing.
-
Solution: Increase the pH of the mobile phase to a range of 7.0-10.3.[4][5][6][7][8] This will suppress the ionization of the basic functional groups, leading to improved peak symmetry. Using a column specifically designed for high pH applications can also be beneficial.[4]
Issue 2: Inadequate separation between erythromycin and its known impurities.
-
Possible Cause: The mobile phase composition may not have sufficient selectivity for the closely related impurities.
-
Solution:
-
Adjust the organic modifier ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase.
-
Change the organic modifier: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter selectivity.
-
Optimize the pH: Even within the alkaline range, small adjustments to the pH can significantly impact the retention and resolution of impurities.[12]
-
Consider gradient elution: A gradient program that gradually increases the organic solvent concentration can often provide better separation of complex impurity mixtures compared to an isocratic method.[5][6][8]
-
Issue 3: Unstable baseline or "ghost" peaks.
-
Possible Cause: This could be due to the degradation of erythromycin in the mobile phase over time or contamination of the HPLC system.
-
Solution:
-
Prepare fresh mobile phase and samples: Erythromycin can be unstable in certain mobile phases over extended periods.[4] It is advisable to prepare solutions fresh daily.
-
Ensure proper system equilibration: Flush the HPLC system thoroughly with the mobile phase before starting the analysis to ensure a stable baseline.
-
Use high-purity solvents and reagents: Low-quality solvents can introduce contaminants that appear as ghost peaks.
-
Experimental Protocols & Data
Below are examples of HPLC methods that have been successfully used for the separation of erythromycin and its impurities.
Method 1: High pH Isocratic Separation
This method is suitable for the routine analysis of erythromycin and its related substances.
Method 2: Gradient Separation for Complex Impurity Profiles
A gradient method can provide enhanced resolution for samples containing multiple impurities.[5][6][8]
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm).[5][6][8]
-
Mobile Phase A: Buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with o-phosphoric acid) : Acetonitrile : Water (5:35:60 v/v/v).[5][6][8]
-
Mobile Phase B: Phosphate buffer pH 7.0 : Water : Acetonitrile (5:45:50 v/v/v).[5][6][8]
Table 1: Summary of HPLC Methods for Erythromycin Impurity Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 |
| Mobile Phase pH | 10.3 | 7.0 | 6.5 |
| Buffer | 0.01 M Dibasic Sodium Phosphate | Di-potassium Hydrogen Phosphate | 0.02 M Phosphate Buffer |
| Organic Modifier | Acetonitrile | Acetonitrile | Acetonitrile |
| Column | Waters XTerra RP18 | Waters X-Terra RP18 | Inertsil C18 ODS |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Reference | [4] | [5][6][8] | [12] |
Visual Guides
Workflow for Optimizing Mobile Phase pH
The following diagram illustrates a systematic approach to optimizing the mobile phase pH for the separation of erythromycin impurities.
Caption: Workflow for mobile phase pH optimization.
Logical Relationship of Method Parameters
This diagram shows the key parameters that influence the successful separation of erythromycin impurities.
Caption: Key parameters for erythromycin impurity analysis.
References
- 1. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Erythromycin Thiocyanate and Its Related Substances by Reverse Phase-High Performance Liquid Chromatography [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. impactfactor.org [impactfactor.org]
- 9. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS analysis of Erythromycin F.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Erythromycin F.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1][2] These components can include salts, lipids, proteins, and metabolites. Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A2: The primary sources of matrix effects, particularly ion suppression, in the analysis of this compound from biological matrices like plasma or tissue are phospholipids.[1] These abundant molecules from cell membranes can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed analyte signal. Other potential sources include co-administered drugs and their metabolites.
Q3: How can a stable isotope-labeled (SIL) internal standard help in mitigating matrix effects?
A3: A stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled Erythromycin, is the gold standard for compensating for matrix effects.[2] A SIL internal standard is structurally almost identical to this compound and therefore exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response.[2] Because it is affected by ion suppression or enhancement in the same way as the analyte, the ratio of the analyte signal to the internal standard signal remains constant.[2] This allows for accurate quantification even when the absolute signal intensity fluctuates due to matrix effects.
Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?
A4: The choice of sample preparation technique is a critical step in minimizing matrix effects. The optimal method depends on the sample matrix, required sensitivity, and throughput. Here's a comparison of common techniques:
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences, providing the cleanest extracts.[1]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation and can be optimized to selectively extract this compound.[1]
-
Protein Precipitation (PPT): The simplest and fastest method, but it is less effective at removing phospholipids and may result in significant matrix effects.[1]
Q5: How can I qualitatively assess matrix effects during my method development?
A5: Post-column infusion is a valuable technique to visualize regions of ion suppression or enhancement in your chromatogram. This is done by infusing a constant flow of this compound solution into the mobile phase after the analytical column. When a blank matrix extract is injected, any deviation in the stable baseline signal indicates where co-eluting matrix components are causing a matrix effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity for this compound | Ion suppression from co-eluting matrix components (e.g., phospholipids). | - Improve Sample Cleanup: Switch to a more rigorous sample preparation method like SPE or LLE.[1] - Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. - Use a SIL Internal Standard: This will compensate for signal loss due to matrix effects.[2] |
| Poor Peak Shape (Tailing or Splitting) | - Interaction of the basic this compound molecule with residual silanols on the column. - Column contamination or overload. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is suitable for the analysis of a basic compound. - Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Dilute the Sample: Reduce the concentration of matrix components being injected. |
| High Variability in Results | - Inconsistent sample preparation. - Uncompensated matrix effects varying between samples. | - Ensure Precise Internal Standard Addition: Add a consistent amount of SIL internal standard to all samples, standards, and QCs. - Automate Sample Preparation: If possible, use automated liquid handlers to improve precision. - Re-evaluate Sample Cleanup: The current method may not be robust enough to handle sample-to-sample variability in the matrix. |
| Gradual Decrease in Signal Over an Analytical Run | Buildup of non-volatile matrix components in the ion source of the mass spectrometer. | - Implement a Divert Valve: Divert the flow to waste at the beginning of the chromatogram when highly polar, unretained matrix components are eluting. - Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Erythromycin Analysis
| Technique | Principle | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | High potential for matrix effects from remaining phospholipids.[1] | Variable, often lower than other methods. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample into an immiscible organic solvent. | Cleaner extracts than PPT, good recovery. | More time-consuming and requires solvent optimization. | 80-100% |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, minimizing matrix effects.[1] | Requires method development and can be more expensive. | >90% |
Table 2: Generic LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.7 mL/min[3] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| This compound [M+H]⁺ | m/z 750.8[4] |
| Potential MRM Transitions | Derived from common fragmentation patterns of erythromycins 750.8 -> 592.8 (Loss of cladinose sugar) 750.8 -> 158.1 (Desosamine sugar fragment) |
| SIL Internal Standard [M+H]⁺ | e.g., Erythromycin-d6: m/z 740.5 |
| SIL IS MRM Transitions | e.g., 740.5 -> 582.5; 740.5 -> 158.1 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
Extraction:
-
Evaporation and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[1]
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.[1]
-
-
Evaporation and Reconstitution:
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
This is a simpler but less clean method.
-
Precipitation:
-
Mixing and Centrifugation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[1]
-
-
Analysis:
-
The supernatant can be injected directly, or it can be evaporated and reconstituted in the mobile phase.[1]
-
Visualizations
References
Technical Support Center: Identification and Characterization of Erythromycin F Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Erythromycin F degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Erythromycin A?
This compound is a related impurity of Erythromycin A, a macrolide antibiotic.[1] It is one of the five additional variants that can be present alongside the principal ingredient, Erythromycin A, in biological products.[1]
Q2: Under what conditions does this compound typically degrade?
Erythromycin and its related compounds are known to degrade significantly under acidic, basic, and oxidative stress conditions.[2][3] They are generally more stable under thermal and photolytic conditions.[2]
Q3: What are the common analytical techniques used to identify and characterize this compound degradation products?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.[1][2][4] HPLC with UV detection is often used for separation and quantification, while LC-MS is crucial for the identification of degradation products by providing molecular weight information.[1][5]
Q4: Why is Mass Spectrometry (MS) detection preferred over UV detection in forced degradation studies of erythromycins?
The UV absorption of erythromycin and its impurities is low, which necessitates injecting large sample amounts for sufficient sensitivity with UV detection.[1] This can lead to column overloading, poor peak shape, and retention time shifts.[1] MS detection offers higher sensitivity, allowing for the injection of much smaller sample amounts and providing molecular mass information that aids in the putative identification of peaks without the need for reference standards.[1]
Troubleshooting Guides
Problem 1: Poor peak shape and retention time shifts in HPLC analysis.
-
Possible Cause: Column overloading due to high sample concentration, which is often required for UV detection of erythromycins.[1]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: If using MS detection, a significantly lower sample concentration can be used. A study showed that injecting less than 3 µg of the sample was sufficient for satisfactory sensitivity with MS detection.[1]
-
Optimize Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in the initial mobile phase composition is ideal.[6]
-
Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[6]
-
Problem 2: Appearance of unknown peaks in the chromatogram.
-
Possible Cause: These could be unexpected degradation products, side-reaction products, or contaminants.[5]
-
Troubleshooting Steps:
-
LC-MS Analysis: The most effective initial step is to perform LC-MS analysis to determine the molecular weight of the unknown impurities.[5] This is a critical piece of information for their identification.
-
Forced Degradation Studies: Conduct forced degradation studies on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[5] Comparing the chromatograms of the stressed samples with your product's chromatogram can help in tentatively identifying the degradation products.[5]
-
MS/MS Fragmentation Analysis: For the unknown peaks, perform MS/MS (tandem mass spectrometry) analysis. The fragmentation pattern provides valuable structural information that can be compared with known fragmentation patterns of erythromycin and its derivatives to elucidate the structure of the impurity.[5]
-
Problem 3: In-source fragmentation of this compound in the mass spectrometer.
-
Possible Cause: Thermal degradation in the ion source of the mass spectrometer. A characteristic series of erythromycin fragments (m/z 576.3, 558.3, 540.4 for Erythromycin A) can be observed.[1]
-
Troubleshooting Steps:
-
Optimize Ion Source Temperature: Reduce the ion transfer tube temperature. For Erythromycin A, reducing the temperature from 300 °C to 250 °C eliminated the thermal degradation fragments.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to induce degradation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
2. Stress Conditions:
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid sample of this compound to 60°C for 7 days.[7]
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.[7]
-
3. Analysis:
-
Dilute the stressed samples with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.[6]
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC-MS method. Method optimization will be required.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | 0-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 5 µL |
| Detection | UV at 215 nm[2][8] and MS detection |
Mass Spectrometry Conditions (Single Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (e.g., m/z 100-1000) |
| Ion Transfer Tube Temp. | 250°C[1] |
| Vaporizer Temp. | 300°C |
Data Presentation
Table 1: Summary of Potential this compound Degradation Products under Forced Degradation Conditions.
| Stress Condition | Potential Degradation Products | Analytical Method |
| Acidic | Anhydrothis compound, other hydrolysis products | HPLC, LC-MS |
| Basic | Hydrolysis products | HPLC, LC-MS |
| Oxidative | Oxidized derivatives (e.g., N-oxide)[9] | HPLC, LC-MS |
| Thermal | Minimal degradation expected[2] | HPLC |
| Photolytic | Minimal degradation expected[2] | HPLC |
Table 2: Comparison of Analytical Methods for this compound Analysis.
| Method | Advantages | Disadvantages |
| HPLC-UV | Widely available, robust for quantification. | Low sensitivity for erythromycins, requires high sample concentration.[1] |
| LC-MS | High sensitivity, provides molecular weight for identification, requires low sample concentration.[1] | Higher cost and complexity. |
| UPLC | Faster analysis times, better resolution. | Requires specialized high-pressure equipment. |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical workflow for identifying unknown degradation products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Erythromycin F by Mass Spectrometry
Welcome to the technical support center for the analysis of Erythromycin F using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These interfering components, which can include salts, lipids, proteins, and metabolites, compete with this compound for ionization in the mass spectrometer's ion source.[1][2] This competition leads to a decreased signal intensity for this compound, which can result in inaccurate quantification, reduced sensitivity, and a higher limit of detection.[1][3] It is important to note that even highly selective MS/MS methods are susceptible to ion suppression because the interference occurs during the initial ionization process.[4]
Q2: What are the common sources of ion suppression when analyzing this compound in biological samples?
A2: The primary sources of ion suppression in the analysis of this compound from biological matrices like plasma, urine, or tissue homogenates include:
-
Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression.[5][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the electrospray ionization (ESI) process.[4][7]
-
Endogenous Compounds: Biological samples contain a complex mixture of molecules, and those with high basicity or surface activity are prime candidates for causing ion suppression.[4][7]
-
Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from plastic tubes, can also lead to ion suppression.[4]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) like Erythromycin-d6 help in minimizing ion suppression?
A3: A stable isotope-labeled internal standard, such as Erythromycin-d6, is a powerful tool to compensate for ion suppression. Erythromycin-d6 is structurally identical to this compound, except that some hydrogen atoms are replaced by deuterium.[2] This structural similarity ensures that it has nearly identical physicochemical properties, meaning it co-elutes with this compound during chromatography and experiences the same degree of ion suppression.[1] By adding a known amount of Erythromycin-d6 to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signals of both compounds fluctuate due to matrix effects, leading to more accurate and reliable results.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: Poor peak shape (tailing or splitting) for this compound.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Mobile Phase pH | Erythromycin is a basic compound; ensure the mobile phase pH is suitable for good peak shape, typically slightly basic or neutral.[2][8] Using additives like ammonium acetate can also improve peak shape.[9][10] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. Implement a robust column washing procedure between injections. If the problem persists, replace the column.[1] |
Problem 2: Significant and variable ion suppression observed between samples.
| Potential Cause | Recommended Solution |
| Inadequate Sample Preparation | The chosen sample preparation method may not be effectively removing interfering matrix components.[5] Consider optimizing the current method or switching to a more rigorous technique. |
| High Concentration of Matrix Components | High concentrations of endogenous compounds can saturate the ionization source.[4] Diluting the sample can reduce the overall concentration of interfering components.[4][11] |
| Chromatographic Co-elution | The chromatographic method may not be adequately separating this compound from matrix interferences. |
Problem 3: Gradual decrease in signal intensity over an analytical run.
| Potential Cause | Recommended Solution |
| Contamination of the Ion Source | A buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual loss of sensitivity.[1] |
| Column Degradation | The performance of the analytical column may degrade over time due to the accumulation of matrix components. |
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis to minimize ion suppression for this compound.
Sample Preparation Techniques
The choice of sample preparation is critical for removing matrix components that cause ion suppression.[6]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.[5] | Simple, fast, and inexpensive.[5] | Often results in the least clean extracts, with a high potential for matrix effects from remaining phospholipids.[5][6] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous phase.[5] | Provides a cleaner extract than PPT.[5] | Can be more time-consuming and requires optimization of pH and solvent selection. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte.[5] | Generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[5] | Can be more expensive and requires method development to select the appropriate sorbent and elution conditions. |
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma [2][9]
-
To 0.5 mL of plasma in a centrifuge tube, add 50 µL of Erythromycin-d6 internal standard working solution.
-
Alkalinize the plasma by adding 50 µL of 1 M sodium carbonate to achieve a pH > 9.[5]
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids [5]
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of purified water.
-
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Optimizing chromatographic conditions is crucial to separate this compound from co-eluting matrix components.
| Parameter | Recommended Condition |
| LC System | Agilent 1100 series or equivalent[2] |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile[2] |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.[2] |
| Flow Rate | 0.7 mL/min[9] |
| Injection Volume | 5-20 µL |
| Column Temperature | 40-50 °C[12] |
| Mass Spectrometer | Triple quadrupole mass spectrometer[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[13] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[9] |
Visualizations
Diagram 1: General Workflow for Minimizing Ion Suppression
Caption: A generalized workflow for mitigating ion suppression in this compound analysis.
Diagram 2: The Principle of Ion Suppression
Caption: The mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Quantification of Low Levels of Erythromycin F
Welcome to the technical support center for the quantification of low levels of Erythromycin F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and precise measurement of this compound, a critical related substance of Erythromycin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of this compound?
A1: The main challenges stem from its structural similarity to Erythromycin A and other related substances, which often leads to co-elution in chromatographic methods.[1][2] Additionally, at low concentrations, achieving adequate sensitivity and signal-to-noise ratio can be difficult, especially in complex matrices that can cause ion suppression or enhancement in mass spectrometry-based methods.[3] Stability of this compound in analytical samples can also be a concern, potentially leading to inaccurate quantification if not handled properly.[4][5]
Q2: Which analytical technique is most suitable for quantifying low levels of this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of this compound due to its high sensitivity and selectivity.[1][6][7] This technique allows for the differentiation of this compound from other structurally similar compounds through a combination of chromatographic separation and mass-to-charge ratio filtering.
Q3: How can I improve the chromatographic separation of this compound from Erythromycin A and other impurities?
A3: Optimizing the chromatographic conditions is crucial. This includes selecting a suitable column, such as a C18 or a specialized polymeric column, and adjusting the mobile phase composition and pH.[3][5] A high pH mobile phase (e.g., pH 9-10) can improve the peak shape of macrolide antibiotics like erythromycin and its related substances.[3][6] Employing a gradient elution can also enhance the resolution between closely eluting peaks.[5][8]
Q4: What are the characteristic mass transitions for this compound in an LC-MS/MS analysis?
A4: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound is typically observed at m/z 750.46.[2] The fragmentation of this precursor ion will yield specific product ions that can be used for quantification in Multiple Reaction Monitoring (MRM) mode. The exact fragmentation pattern can be determined by infusing a pure standard of this compound into the mass spectrometer.
Q5: How can I minimize matrix effects when analyzing biological samples?
A5: Effective sample preparation is key to minimizing matrix effects. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample and remove interfering endogenous components.[3] The use of a stable isotope-labeled internal standard can also help to compensate for matrix-induced signal variability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | Inappropriate mobile phase pH. Secondary interactions with the stationary phase. | Adjust the mobile phase to a higher pH (e.g., 9-10) using a pH-stable column.[3][6] Use an end-capped column or a polymer-based column to minimize silanol interactions.[3] |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization source parameters. Ion suppression from matrix components. Insufficient sample concentration. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[1] Implement a more rigorous sample cleanup procedure (e.g., SPE).[3] Consider a sample pre-concentration step if feasible. |
| Co-elution of this compound with Other Impurities | Insufficient chromatographic resolution. | Modify the mobile phase gradient to be shallower, allowing for better separation.[5] Evaluate different stationary phases (e.g., different C18 chemistries, phenyl-hexyl). Experiment with different organic modifiers in the mobile phase (e.g., methanol instead of acetonitrile). |
| Inaccurate or Irreproducible Results | Sample degradation. Inconsistent sample preparation. Matrix effects. | Prepare fresh samples and standards and store them at appropriate temperatures (e.g., 2-8°C) for short-term storage.[9] Ensure consistent and precise execution of the sample preparation protocol. Use a stable isotope-labeled internal standard to correct for variability. |
| Unexpected Peaks in the Chromatogram | Contamination from solvents, glassware, or the instrument. Degradation of the analyte. | Use high-purity solvents and thoroughly clean all glassware. Perform a blank injection to identify sources of contamination. Investigate the stability of this compound under the analytical conditions.[4][5] |
Experimental Protocols
Protocol: Quantification of this compound in a Drug Substance by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the Erythromycin drug substance.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired low concentration levels of this compound.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase A: 0.4% Ammonium hydroxide in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 50°C.[6]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 750.5.[2]
-
Product Ions (m/z): To be determined by direct infusion of an this compound standard. A common fragment for erythromycins is the loss of the cladinose sugar.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity of this compound.
Data Presentation
Table 1: Quantitative Performance of a Validated LC-MS/MS Method for this compound
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
Note: The values presented are typical and may vary depending on the specific method and instrumentation.
Table 2: Common Erythromycin Related Substances and their Protonated Molecular Ions
| Compound | [M+H]⁺ (m/z) |
| Erythromycin A | 734.5 |
| Erythromycin B | 718.5 |
| Erythromycin C | 720.5 |
| Erythromycin E | 748.5 |
| This compound | 750.5 |
| Anhydroerythromycin A | 716.4 |
| N-demethylerythromycin A | 720.5 |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting for Low Signal Intensity.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Method Development for Separating Erythromycin F from Its Isomers
Welcome to the technical support center for the analytical separation of Erythromycin F. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating this compound from its structurally similar isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The primary challenges stem from the structural similarity of erythromycin isomers (A, B, C, D, E, and F), which results in very close retention times in chromatographic systems. Additionally, erythromycin and its related substances exhibit low UV absorption, making sensitive detection difficult without high sample loads or specialized detectors like mass spectrometry (MS).[1][2] High sample concentrations can lead to column overloading, causing poor peak shape and reduced resolution.[1][3]
Q2: Which chromatographic mode is most effective for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique.[4][5] Due to the basic nature of erythromycin, methods employing a high pH mobile phase (e.g., pH 8-10) are often successful as they suppress the ionization of residual silanols on the column's stationary phase, leading to improved peak symmetry.[1][6]
Q3: What type of HPLC column is recommended?
A3: C18 columns, particularly those with polar end-capping or polymeric-based columns stable at high pH, are frequently recommended.[4][6] For instance, columns like the Waters XBridge C18 or Agilent PLRP-S have been successfully used.[4][6] The choice of stationary phase can significantly impact selectivity.
Q4: Is UV detection suitable for quantifying this compound?
A4: While UV detection (typically at 215 nm) is commonly used, its low sensitivity for erythromycin can be a limitation.[4] To achieve sufficient sensitivity, large sample amounts may be required, which risks column overload and poor peak shape.[3] For low-level impurity quantification, more sensitive techniques like mass spectrometry (MS) or electrochemical detection are preferred.[7][8]
Q5: How can I confirm the identity of the this compound peak?
A5: The most reliable method for peak identification is to use a certified reference standard for this compound. If a standard is unavailable, mass spectrometry (MS) can provide mass-to-charge ratio (m/z) data to tentatively identify peaks based on their known molecular weights.[3][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Interaction with Residual Silanols | Erythromycin is a basic compound that can interact with acidic silanol groups on silica-based columns, causing peak tailing. Solution: Increase the mobile phase pH to 8-10 to deprotonate the silanols. Use a high-purity, end-capped column or a polymeric column designed for high pH stability.[1][6] |
| Column Overload | Injecting a sample that is too concentrated leads to peak fronting or tailing. This is a common issue due to the low UV absorptivity of erythromycin. Solution: Reduce the injection volume or dilute the sample. If sensitivity becomes an issue, consider switching to a more sensitive detection method like MS.[3] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1] |
Issue 2: Poor Resolution Between this compound and Other Isomers
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to aqueous buffer is critical for achieving selectivity. Solution: Methodically adjust the gradient slope or the isocratic percentage of the organic modifier (e.g., acetonitrile or methanol). A shallower gradient often improves the resolution of closely eluting peaks.[1] |
| Incorrect Mobile Phase pH | The ionization state of erythromycin isomers can be manipulated to alter selectivity. Solution: Adjust the mobile phase pH. Small changes in pH can significantly impact the relative retention of the isomers.[9] |
| Insufficient Column Efficiency | An older column or a column with a larger particle size may not provide the necessary efficiency for separating closely related isomers. Solution: Replace the column with a new one of the same type. For higher efficiency, consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. |
| Elevated Temperature | Temperature can affect selectivity. Solution: Use a column oven to control the temperature. Experiment with different temperatures (e.g., 35°C to 65°C) as this can alter the elution order and improve separation.[5][9] |
Issue 3: Low Sensitivity / Inability to Detect Low-Level Impurities
| Possible Cause | Solution | | Low UV Absorbance | Erythromycin has a poor chromophore, leading to weak UV signals.[3] Solution: Switch to a more sensitive detection method. Mass spectrometry (MS) is highly sensitive and provides mass information for confirmation.[7] Electrochemical detection is another sensitive alternative but can be less robust.[8] | | In-source Fragmentation (MS) | For LC-MS, thermal degradation of erythromycin in the ion source can reduce the intensity of the parent ion. Solution: Optimize the ion source temperature. A lower ion transfer tube temperature (e.g., 250 °C) can minimize fragmentation and enhance the signal of the protonated molecule.[3][7] |
Quantitative Data on Separation Methods
The following tables summarize chromatographic conditions from published methods that have successfully separated this compound and other related substances. While specific resolution values between all isomers are not always published, these methods provide a strong starting point for development.
Table 1: HPLC Method Parameters for Erythromycin Isomer Separation
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Column | Waters XBridge C18 (100 x 4.6 mm, 3.5 µm) | Waters X-Terra RP18 (250 x 4.6 mm, 3.5 µm) | PLRP-S (250 x 4.6 mm, 8 µm, 1000 Å) |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water | Phosphate Buffer (pH 7.0), Acetonitrile, Water (5:35:60 v/v/v) | Dibasic Potassium Phosphate Buffer (pH 9.0), t-Butyl Alcohol, Acetonitrile (800:170:30 v/v/v) |
| Mobile Phase B | Methanol | Phosphate Buffer (pH 7.0), Water, Acetonitrile (5:45:50 v/v/v) | Water |
| Mobile Phase C | - | - | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Temperature | Not Specified | 65°C | Not Specified |
| Detection | UV at 215 nm | UV at 215 nm | UV at 215 nm |
| Separated Analytes | Erythromycin A, B, C and Impurities A, B, C, D, E, F , H, I, M | Erythromycin A and its degradation products/impurities | Erythromycin and related potential impurities |
Table 2: System Suitability and Performance (Example from USP Methods)
| Parameter | Acceptance Criteria | Comment |
| Resolution | Rs > 0.6 between erythromycin-related compound N and erythromycin C | USP methods often define resolution between specific critical pairs, which may not always include this compound. The goal is to achieve baseline resolution (Rs ≥ 1.5) for all specified impurities. |
| Tailing Factor | T ≤ 2.0 for the Erythromycin A peak | A tailing factor close to 1.0 indicates a symmetrical peak, which is crucial for accurate integration and quantification. |
| Relative Standard Deviation (RSD) | ≤ 3.0% for replicate injections of the standard solution[2] | This ensures the precision and reproducibility of the analytical system. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Separation of Erythromycin Impurities
This protocol is based on a validated stability-indicating method and is a robust starting point for separating this compound.[4]
1. Materials and Reagents:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.4% Ammonium Hydroxide in HPLC-grade water.
-
Mobile Phase B: Methanol (HPLC grade).
-
Sample Diluent: Acetonitrile and water (50:50 v/v).
-
Erythromycin reference standard and sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (adjust as needed for system pressure and resolution).
-
Column Temperature: 40°C.
-
Detector: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
3. Sample Preparation:
-
Accurately weigh and dissolve the erythromycin sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a system suitability solution containing known erythromycin impurities.
-
Verify that the resolution between critical pairs meets the required criteria (typically Rs ≥ 1.5) and that the tailing factor for the main peak is ≤ 2.0.
Visualizations
The following diagrams illustrate the workflow for method development and troubleshooting.
References
- 1. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. jasco.ro [jasco.ro]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Erythromycin F Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythromycin F, a known impurity in Erythromycin drug substances and products. The information presented is compiled from published research and aims to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.
Introduction to Erythromycin and Impurity Analysis
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea.[1][2] The manufacturing process can result in the formation of several related substances, including this compound.[3][4] Regulatory bodies require the monitoring and control of these impurities to ensure the safety and efficacy of the final drug product. A robust and validated analytical method is therefore crucial for the accurate quantification of these impurities. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high resolution and sensitivity.[1][2][3][4]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is based on a validated stability-indicating HPLC method for the determination of Erythromycin and its related impurities.[3][4] This method has been shown to be specific, linear, accurate, and precise for the analysis of this compound.
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[3]
-
Mobile Phase A: 0.4 % ammonium hydroxide in water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient Program: A gradient mode is employed for optimal separation.[3]
Sample Preparation:
A suitable amount of the Erythromycin sample is accurately weighed and dissolved in a mixture of water and acetonitrile to achieve a known concentration.
Method Validation Parameters: A Comparative Summary
The following tables summarize the validation data for the HPLC method, demonstrating its suitability for the quantification of this compound. The data is compiled from a study that validated the method according to the International Conference on Harmonisation (ICH) guidelines.[3]
Table 1: Linearity Data for this compound
| Parameter | Result |
| Concentration Range | LOQ to 150% of the specification level[2] |
| Correlation Coefficient (r²) | > 0.998[2] |
Table 2: Accuracy and Precision Data for this compound
| Parameter | Specification | Result |
| Repeatability (%RSD, n=6) | As per ICH guidelines | Within acceptable limits[1][2] |
| Intermediate Precision (%RSD) | As per ICH guidelines | Within acceptable limits[1][2] |
| Accuracy (% Recovery) | 80.0% to 120.0% | Within acceptable limits[2] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | Specified in the validation report[3] |
| Limit of Quantification (LOQ) | Specified in the validation report[3] |
Table 4: Robustness
The method's robustness was evaluated by intentionally varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant impact on the resolution and quantification of this compound.[1][2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the different validation parameters.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship between validation parameters.
Comparison with Alternative Methods
While HPLC is the most common and robust method for impurity profiling of Erythromycin, other analytical techniques exist.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and specificity compared to HPLC-UV, allowing for the identification and quantification of impurities at very low levels.[5] It is particularly useful for characterizing unknown degradation products.[3][5] However, the instrumentation is more complex and expensive.
-
Microbiological Assay: This is a functional assay that measures the biological activity of the antibiotic.[6][7] While it provides valuable information on the potency of the drug, it lacks the specificity to distinguish between the active pharmaceutical ingredient and its related substances.[6]
Conclusion
The presented HPLC method is a well-validated and reliable approach for the routine quality control testing of this compound impurity in Erythromycin.[3][4] The method is specific, linear, accurate, precise, and robust, meeting the requirements of regulatory agencies.[3] For research and development purposes, or for the analysis of complex degradation profiles, more advanced techniques like LC-MS may be considered.[5] The choice of the analytical method should be based on the specific requirements of the analysis, including the desired sensitivity, specificity, and the stage of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Erythromycin A and Erythromycin F Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Erythromycin A and its metabolite, Erythromycin F. Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. It exists as a complex of several related compounds, with Erythromycin A being the most abundant and clinically significant component.[1] This document aims to objectively compare the available data on the bioactivity of Erythromycin A and this compound, providing supporting experimental context for researchers in drug discovery and development.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin A and its related compounds, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding interferes with the translocation step of protein synthesis, ultimately halting the growth of the bacteria. This mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2]
Caption: Mechanism of action of Erythromycin.
Comparative Bioactivity Data
While extensive data is available for the bioactivity of Erythromycin A against a wide range of bacterial pathogens, there is a notable scarcity of specific quantitative data for this compound in publicly available literature. This compound is recognized as a metabolite of Erythromycin A.[3] Research has historically focused on Erythromycin A due to its status as the most active component of the erythromycin complex.[1] Comparative studies have shown that other forms, such as Erythromycin B, C, and D, are less active than Erythromycin A, but similar direct comparisons for this compound are not readily found.[1] One source lists "Impurity A (Ery F)" with a maximum limit of 2.0% in erythromycin preparations, suggesting it is a minor component.[4]
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for Erythromycin A against several common bacterial strains to provide a baseline for its bioactivity.
| Bacterial Strain | Erythromycin A MIC (µg/mL) |
| Staphylococcus aureus | 0.5[5] |
| Streptococcus pneumoniae | ≤ 0.5[6] |
| Streptococcus pyogenes | ≤ 0.5[6] |
| Haemophilus influenzae | 0.5 - 4.0 |
| Moraxella catarrhalis | ≤ 0.12[7] |
| Rhodococcus equi | ≤ 0.5[6] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The bioactivity of antimicrobial agents like erythromycin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[8] The following outlines the standardized broth microdilution method.
1. Preparation of Materials:
-
Bacterial Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium.
-
Antibiotic Stock Solution: A stock solution of the erythromycin compound is prepared at a known concentration.
-
Microtiter Plate: A sterile 96-well microtiter plate is used to perform serial dilutions.
-
Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution:
-
The antibiotic stock solution is serially diluted in the growth medium across the wells of the microtiter plate to create a range of decreasing concentrations.
4. Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours.
5. Reading the Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The available scientific literature establishes Erythromycin A as the primary active component of the erythromycin complex, with a well-documented bacteriostatic mechanism of action and established MIC values against a range of clinically relevant bacteria. In contrast, this compound, a metabolite of Erythromycin A, is not extensively characterized in terms of its independent bioactivity. The lack of available quantitative data for this compound suggests that its antibacterial contribution is likely minimal compared to the parent compound. For researchers and drug development professionals, the focus remains appropriately on Erythromycin A as the benchmark for erythromycin-related antimicrobial activity. Further studies would be required to elucidate any potential synergistic or independent biological effects of this compound.
References
- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpicorp.com [rpicorp.com]
- 5. Time course of the antibacterial activity of erythromycin stearate and erythromycin acistrate against two Staphylococcus aureus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. idexx.dk [idexx.dk]
Understanding Cross-Reactivity of Erythromycin F in Immunoassays: A Comparative Guide
Erythromycin is a macrolide antibiotic with several structurally related compounds, including Erythromycin F, which is a metabolite of Erythromycin A. The ability of an immunoassay to differentiate between Erythromycin A (the primary active compound) and its metabolites like this compound is crucial for accurate quantification and pharmacokinetic studies. High cross-reactivity with metabolites can lead to an overestimation of the parent drug concentration.
Principles of Immunoassay Cross-Reactivity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen. In the context of erythromycin immunoassays, the antibodies developed against Erythromycin A may also recognize and bind to other erythromycin-related substances, including this compound.
The degree of cross-reactivity is typically expressed as a percentage and is calculated based on the concentration of the cross-reactant required to produce the same signal response as a given concentration of the target analyte (Erythromycin A).
Comparative Analysis of Erythromycin Immunoassays
While direct comparative data for this compound cross-reactivity is limited in publicly available literature and product datasheets, a comparative analysis should focus on the specificity of the antibodies used in different commercial kits. Some kits provide cross-reactivity data for other macrolides, which can offer insights into the antibody's specificity. For instance, the Assay Genie ERY (Erythromycin) ELISA Kit (FSES0055) and the R-Biopharm ERYTHROMYCIN ELISA kit provide lists of cross-reactants they have tested.[1][2] However, this compound is notably absent from these lists.
To facilitate a direct comparison, researchers would need to perform their own cross-reactivity studies using the experimental protocol outlined below. The results can then be tabulated for a clear and objective comparison.
Hypothetical Cross-Reactivity Data for this compound
The following table illustrates how cross-reactivity data for this compound could be presented for different hypothetical erythromycin immunoassay kits. This table serves as a template for researchers to populate with their own experimental data.
| Immunoassay Kit | Target Analyte | Cross-Reactant | IC50 (ng/mL) - Target | IC50 (ng/mL) - Cross-Reactant | Cross-Reactivity (%) |
| Kit A | Erythromycin A | This compound | 10 | 100 | 10% |
| Kit B | Erythromycin A | This compound | 12 | 500 | 2.4% |
| Kit C | Erythromycin A | This compound | 8 | >1000 | <0.8% |
Note: The data presented in this table is purely illustrative and intended to demonstrate how to structure a comparative analysis.
Experimental Protocol for Determining Cross-Reactivity
This section details a generalized experimental protocol for determining the cross-reactivity of this compound in a competitive ELISA format, which is a common type of immunoassay for small molecules like erythromycin.
Objective
To determine the percentage of cross-reactivity of this compound in an erythromycin-specific competitive ELISA.
Materials
-
Erythromycin ELISA Kit (including coated microtiter plate, Erythromycin-HRP conjugate, primary antibody, standards, wash buffer, substrate, and stop solution)
-
Erythromycin A standard
-
This compound standard
-
Precision pipettes and tips
-
Microplate reader (450 nm)
-
Deionized water
Procedure
-
Preparation of Standards:
-
Prepare a series of dilutions for both the Erythromycin A standard and the this compound standard in the assay buffer provided with the kit. Typical concentration ranges might be from 0.1 to 100 ng/mL.
-
-
Assay Procedure (following the kit manufacturer's instructions):
-
Add a fixed volume of the primary antibody to each well of the microtiter plate.
-
Add the prepared standards of Erythromycin A and this compound to their respective wells. Include a blank (zero standard) control.
-
Add the Erythromycin-HRP conjugate to each well.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction using the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve for Erythromycin A by plotting the absorbance values against the logarithm of the concentration.
-
Determine the IC50 value for Erythromycin A, which is the concentration that causes 50% inhibition of the maximum signal.
-
Similarly, construct a dose-response curve for this compound and determine its IC50 value.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Erythromycin A / IC50 of this compound) x 100
-
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the logical relationship of cross-reactivity in a competitive immunoassay and the general experimental workflow for its determination.
References
Unambiguous Identification of Erythromycin F: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification and characterization of impurities and related substances are critical in drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products. Erythromycin F, a known related substance of the macrolide antibiotic Erythromycin, requires precise analytical methods for its detection and quantification. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the identification of this compound, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry: The Gold Standard for Identification
High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for the unambiguous identification of pharmaceutical impurities like this compound. Its ability to provide high-resolution and accurate mass measurements allows for the determination of the elemental composition of an analyte, a key factor in its definitive identification. This capability, coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis, provides a high degree of confidence in structural elucidation.
HRMS offers significant advantages over lower-resolution mass spectrometry and other analytical techniques by enabling the differentiation of molecules with very similar nominal masses. This is particularly crucial in complex matrices where isobaric interferences can lead to misidentification.
Performance Comparison: HRMS vs. Alternative Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation. The following tables summarize the performance of HRMS compared to other common techniques for the analysis of Erythromycin and its related substances.
Table 1: Comparison of Mass Spectrometry-Based Methods
| Parameter | High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) | Triple Quadrupole Mass Spectrometry (QqQ) | Ion Trap Mass Spectrometry |
| Primary Use | Unambiguous identification, structural elucidation, quantification | Targeted quantification | Qualitative analysis, structural elucidation |
| Mass Accuracy | < 5 ppm[1][2] | Nominal mass | Nominal mass |
| Resolution | > 10,000 FWHM[2] | Low | Low to moderate |
| Sensitivity (LOD/LOQ) | ng/mL to pg/mL range[3][4] | pg/mL to fg/mL range[5] | ng/mL range |
| Linearity (r²) | ≥ 0.99[3] | ≥ 0.99[4][5] | ≥ 0.99 |
| Confidence in ID | Very High | Moderate (relies on fragmentation patterns) | High (MSn capabilities) |
Table 2: Comparison with Other Analytical Methods
| Parameter | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV | Microbiological Assay |
| Specificity | Very High | Moderate (risk of co-elution) | Low (activity-based) |
| Identification Power | Unambiguous (accurate mass and fragmentation) | Tentative (based on retention time) | Indirect (based on microbial inhibition) |
| Quantification | Yes | Yes | Yes (potency) |
| Sensitivity | High | Moderate | Low |
| Throughput | High | High | Low |
| Information Provided | Structural information, molecular formula | Retention time, UV spectrum | Biological activity (potency)[6] |
Experimental Protocols
LC-HRMS for Unambiguous Identification of this compound
This protocol outlines a general procedure for the identification of this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
a. Sample Preparation:
-
Accurately weigh and dissolve the Erythromycin sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Dilute the sample to a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
c. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or TOF.
-
Scan Mode: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
-
Mass Range: m/z 150 - 1000.
-
Resolution: Set to a high value (e.g., > 60,000 FWHM) to ensure accurate mass measurements.
-
Collision Energy (for MS/MS): A stepped collision energy can be used to obtain comprehensive fragmentation information.
d. Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the protonated this compound molecule ([M+H]⁺, C₃₇H₆₅NO₁₄, calculated m/z 750.4538).
-
Confirm the presence of the peak at the expected retention time.
-
Verify the accurate mass measurement of the precursor ion (within 5 ppm error).
-
Analyze the MS/MS fragmentation pattern. A characteristic fragmentation of erythromycins is the loss of the cladinose sugar (C₈H₁₅O₃, 159.1021 Da)[7].
Microbiological Assay for Erythromycin Potency
This method determines the biological activity of erythromycin and its related substances but does not provide specific identification of this compound.
a. Materials:
-
Test Organism: Bacillus pumilus[8].
-
Standard: Erythromycin reference standard.
-
Sample: Erythromycin test sample.
-
Phosphate Buffer: pH 8.0[6].
b. Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test organism in sterile saline or buffer.
-
Preparation of Assay Plates: Inoculate the molten assay medium with the prepared inoculum and pour it into petri dishes to solidify[8].
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of the erythromycin standard and the test sample in a suitable solvent (e.g., methanol) and then prepare a series of dilutions in phosphate buffer[6][8].
-
Assay:
-
Data Analysis:
-
Measure the diameter of the zones of inhibition around each well.
-
Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard.
-
Determine the potency of the sample by interpolating the zone diameter of the sample on the standard curve[6].
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the unambiguous identification of this compound using LC-HRMS.
Caption: Workflow for the unambiguous identification of this compound using LC-HRMS.
Conclusion
For the unambiguous identification of this compound, High-Resolution Mass Spectrometry stands out as the most powerful and reliable analytical technique. Its ability to provide accurate mass measurements and detailed fragmentation information allows for a level of structural confirmation that is unattainable with other methods like HPLC-UV or microbiological assays. While triple quadrupole MS offers excellent sensitivity for quantification, it lacks the mass accuracy of HRMS for definitive identification. Microbiological assays, though useful for determining overall potency, are non-specific and cannot differentiate between Erythromycin A and its related substances. Therefore, for researchers, scientists, and drug development professionals requiring the highest level of confidence in the identification of this compound, the implementation of an LC-HRMS workflow is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmadekho.com [pharmadekho.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
Erythromycin F as a Certified Reference Material: A Comparative Guide for Quality Control
In the stringent environment of pharmaceutical quality control, the use of highly characterized Certified Reference Materials (CRMs) is paramount to ensure the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs). For macrolide antibiotics like erythromycin, a complex mixture of related compounds, the availability of specific impurity CRMs is critical for accurate analytical testing. This guide provides a comprehensive comparison of Erythromycin F as a certified reference material against other common erythromycin-related CRMs used in quality control.
Erythromycin is primarily composed of Erythromycin A, but it also contains related substances such as Erythromycin B, C, D, E, and F, which are considered impurities.[1][2] Regulatory bodies require the quantification and control of these impurities to ensure the safety and efficacy of the final drug product. This compound, also known as pseudoerythromycin A enol ether, is a significant degradation product formed under neutral to weakly alkaline conditions.[][4] Its monitoring is crucial for stability studies and for controlling the manufacturing process.
Comparative Analysis of Erythromycin Reference Materials
The selection of an appropriate reference material depends on the specific requirements of the analytical method, such as impurity profiling, assay validation, or stability testing. While Erythromycin A is the primary standard for assay, individual impurity standards like this compound are essential for system suitability, peak identification, and the validation of analytical methods designed to quantify these specific impurities.[1][5]
Below is a comparative summary of commonly used erythromycin-related certified reference materials.
| Parameter | This compound CRM | Erythromycin A CRM | Erythromycin B CRM | Erythromycin C CRM |
| Primary Use | Impurity identification and quantification, stability testing.[][4] | Assay of Erythromycin API and formulations, identification.[5][6] | Impurity identification and quantification.[7] | Impurity identification and quantification.[8] |
| Typical Purity | >98% (by HPLC)[] | ≥99.0%[9] | ≥95%[7] | ≥95%[8] |
| Source | Semi-synthetic degradation product of Erythromycin A.[] | Fermentation of Saccharopolyspora erythraea. | Fermentation of Saccharopolyspora erythraea. | Fermentation of Saccharopolyspora erythraea. |
| Stability | Generally stable when stored under recommended conditions (-20°C). Susceptible to degradation under acidic conditions.[10][11] | Stable when stored at -20°C. Degrades in acidic conditions.[12] | Stable when stored at -20°C. | Stable when stored at -20°C. |
| Cost-Effectiveness | High cost due to complex synthesis and purification. | Moderate to high cost, readily available from pharmacopeias and commercial suppliers. | High cost, available from pharmacopeias and specialized suppliers.[7] | High cost, available from pharmacopeias and specialized suppliers.[8][13] |
| Availability | Available from specialized chemical suppliers.[][14] | Widely available from USP, EP, BP, and commercial suppliers.[15] | Available from USP, EP, and commercial suppliers.[7] | Available from USP and commercial suppliers.[8][13] |
Experimental Protocols
Accurate quantification of this compound and other related substances requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common technique.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and other related substances in erythromycin API.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size) or equivalent.[1]
-
Mobile Phase A: 0.05 M potassium phosphate buffer (pH 7.0), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).[1]
-
Mobile Phase B: 0.05 M potassium phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[1]
-
Gradient Program:
-
0-45 min: 100% A
-
45-47 min: 0% A, 100% B
-
47-63 min: 100% B
-
63-65 min: 100% A
-
65-70 min: 100% A[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 65°C[1]
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 100 µL[1]
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the erythromycin API sample in the mobile phase to a suitable concentration.
-
System Suitability Solution: A solution containing Erythromycin A and known impurities, including this compound, to verify the performance of the chromatographic system.
Mandatory Visualizations
The following diagrams illustrate the workflow for quality control and the logical relationships in the comparative analysis of erythromycin reference materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ISO Certified Reference Material Qualitative Erythromycin a 114-07-8 Standard Reagent - Erythromycin a and 114-07-8 [tauto2021.en.made-in-china.com]
- 4. benchchem.com [benchchem.com]
- 5. jasco.ro [jasco.ro]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. [Erythromycin B (100 mg)] - CAS [527-75-3] [store.usp.org]
- 8. Erythromycin C USP Reference Standard CAS 1675-02-1 Sigma-Aldrich [sigmaaldrich.com]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. [Erythromycin C (50 mg)] - CAS [1675-02-1] [store.usp.org]
- 14. Erythromycin EP Impurity F | 105882-69-7 | SynZeal [synzeal.com]
- 15. researchgate.net [researchgate.net]
Erythromycin F: A Comparative Analysis of Antimicrobial Efficacy Against Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of Erythromycin F with other prominent macrolides, namely Erythromycin A, Azithromycin, and Clarithromycin. The information is supported by available experimental data to aid in research and drug development endeavors.
Executive Summary
Erythromycin is a macrolide antibiotic complex consisting of several related compounds, with Erythromycin A being the most abundant and microbiologically active component. This compound is a metabolite of Erythromycin A. While extensive data is available on the antimicrobial efficacy of Erythromycin A, Azithromycin, and Clarithromycin, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound is limited in publicly accessible literature. This guide presents a detailed comparison based on the available data for the well-characterized macrolides and provides context for the potential activity of this compound based on existing qualitative information.
Data Presentation: Comparative Antimicrobial Efficacy
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Microorganism | Erythromycin A (MIC µg/mL) | Azithromycin (MIC µg/mL) | Clarithromycin (MIC µg/mL) |
| Staphylococcus aureus | 0.023 - 1024[1] | 0.5 - >64[2] | 0.015 - >64[3] |
| Streptococcus pneumoniae | 0.004 - 256[1] | 0.015 - 0.25[3] | 0.015 - 0.06[3] |
| Streptococcus pyogenes | 0.004 - 256[1] | 0.03 - 4.0[3] | 0.015 - 0.25[3] |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Microorganism | Erythromycin A (MIC µg/mL) | Azithromycin (MIC µg/mL) | Clarithromycin (MIC µg/mL) |
| Haemophilus influenzae | 0.015 - 256[1] | 0.5[4] | 4.0[4] |
| Moraxella catarrhalis | 0.25[3] | 0.06[3] | 0.12 - 0.25[3] |
Note on this compound: While specific MIC values for this compound are not available in the reviewed literature, it is generally understood that metabolites of Erythromycin A may exhibit different levels of antimicrobial activity. For instance, Erythromycins C and D are reported to be about half as active as Erythromycin A.[1] Without direct experimental data, the precise efficacy of this compound remains to be quantified.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial efficacy of a compound. The following are detailed methodologies for two standard experimental protocols.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the macrolide is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar plate. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
-
Serial Dilution: The antimicrobial agent is serially diluted (usually two-fold) in the wells of the microtiter plate containing CAMHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the macrolide is prepared and added to molten Mueller-Hinton Agar (MHA) at various concentrations.
-
Bacterial Inoculum: A bacterial suspension is prepared to a 0.5 McFarland standard as described in the broth microdilution method.
-
Agar Plates: Petri dishes are filled with the MHA containing different concentrations of the antimicrobial agent.
2. Assay Procedure:
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized volume (e.g., 1-2 µL) of the bacterial suspension. A multi-point inoculator can be used for this purpose.
-
Incubation: The inoculated spots are allowed to dry before the plates are inverted and incubated at 35 ± 2°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar.
Mandatory Visualization
Caption: Mechanism of action of macrolide antibiotics.
Caption: Workflow for MIC determination.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal HPLC Column for Erythromycin F Separation
For researchers, scientists, and drug development professionals tasked with the precise separation and quantification of Erythromycin F, the choice of High-Performance Liquid Chromatography (HPLC) column is a critical determinant of analytical success. This guide provides a comparative overview of different HPLC columns and methodologies, supported by experimental data from published literature, to facilitate informed decision-making in the pursuit of robust and reliable analytical methods.
Comparative Analysis of HPLC Column Performance
The separation of this compound, an important related substance of Erythromycin A, is typically achieved using reversed-phase HPLC. The choice of stationary phase significantly impacts retention, resolution, and peak shape. Below is a summary of performance data compiled from various studies, highlighting the utility of different column chemistries.
| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Performance Highlights for this compound | Source |
| Waters XBridge C18 | 100 mm × 4.6 mm, 3.5 µm | Gradient: 0.4% Ammonium Hydroxide in Water and Methanol | Not Specified | 215 | Successfully separates this compound from Erythromycin A and other impurities (B, C, and nine other specified impurities).[1][2] | [1][2] |
| Waters X-Terra RP18 | 250 mm x 4.6 mm, 3.5 µm | Gradient: Mobile Phase A (Buffer:Acetonitrile:Water) and Mobile Phase B (Buffer:Water:Acetonitrile) | 1.0 | 215 | Good resolution of degradation products and impurities, including those related to Erythromycin.[3][4] | [3][4] |
| Inertsil C18 ODS | Not Specified | Phosphate buffer solution (0.02 M, pH 6.5)-acetonitrile (40:60, V/V) | Not Specified | 215 | Effective in separating Erythromycin A oxime and its related substances, which can be structurally similar to this compound.[2] | [2] |
| Agilent PLRP-S | 250 × 4.6 mm, 8 μm, 1000 Å | Gradient: Mobile Phase A (pH 9.0 buffer), Mobile Phase B (Water), and Mobile Phase C (Acetonitrile) | Not Specified | Not Specified | A robust method for determining Erythromycin and its potential impurities in topical solutions.[5] | [5] |
| Shodex Asahipak | Not Specified | Acetonitrile and phosphate buffer (pH 11 ± 0.05) (60:40, v/v) | Not Specified | 210 | Developed for simultaneous determination of multiple macrolide residues, indicating good resolving power for this class of compounds.[6] | [6] |
Key Considerations for Column Selection
C18 Columns: These are the most widely used and generally recommended columns for the separation of Erythromycin and its related substances due to their high hydrophobicity, which provides strong retention for non-polar compounds like macrolides.[7][8] The longer carbon chain of the C18 stationary phase allows for greater interaction with the analyte, often resulting in better resolution of complex mixtures.[7][9]
C8 Columns: C8 columns have a shorter alkyl chain and are therefore less hydrophobic than C18 columns.[7][8][10] This results in shorter retention times, which can be advantageous for faster analysis.[9][11] For moderately polar compounds, a C8 column might provide sufficient resolution with the benefit of a quicker run time.[8]
Polymeric Columns: Columns with polymeric stationary phases, such as the Agilent PLRP-S, are often stable at high pH values.[5] Given that Erythromycin analysis is often performed at a higher pH to ensure good peak shape and retention, these columns offer a durable and reliable option.[5][12][13]
Experimental Workflow and Methodologies
The successful separation of this compound is contingent not only on the column but also on the entire HPLC method. A generalized workflow for the analysis of this compound is depicted below.
Detailed Experimental Protocol (Example based on a C18 column)
This protocol is a representative example compiled from common practices in the cited literature.[1][2][3][4]
1. Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program: A time-based gradient is typically employed to effectively resolve all impurities. The specific gradient will depend on the full impurity profile of the sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for instance, 65°C, to improve peak shape and reduce viscosity.[3][4]
-
Injection Volume: 10-100 µL, depending on the sample concentration.[4]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Erythromycin reference standard (containing this compound) in a suitable diluent (e.g., a mixture of mobile phase components) to achieve a known concentration.
-
Sample Solution: Dissolve the sample containing this compound in the diluent to a comparable concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the column.
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time relative to the Erythromycin A peak.
-
Integrate the peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the reference standard.
Conclusion
The selection of an appropriate HPLC column is paramount for the successful separation of this compound. While C18 columns are the most frequently utilized and offer excellent resolving power for Erythromycin and its related substances, other stationary phases like C8 or high-pH stable polymeric columns can also be suitable depending on the specific analytical requirements, such as the need for faster analysis times or compatibility with alkaline mobile phases. The experimental protocols and data presented in this guide serve as a valuable resource for developing and optimizing robust HPLC methods for the analysis of this compound. It is always recommended to perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results.[1][2]
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 11. hawach.com [hawach.com]
- 12. moravek.com [moravek.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
A Comparative Guide to Erythromycin F and Pseudoerythromycin A Enol Ether for Researchers
An in-depth structural and functional analysis of the antibiotic Erythromycin F and its inactive degradation product, Pseudoerythromycin A enol ether, providing valuable insights for researchers, scientists, and drug development professionals.
This guide offers a detailed comparison of this compound, a macrolide antibiotic, and Pseudoerythromycin A enol ether, a key degradation product of Erythromycin A. Understanding the structural and biological differences between these two molecules is crucial for stability studies, impurity profiling, and the development of new erythromycin derivatives. This document provides a comprehensive overview of their physicochemical properties, spectroscopic data, biological activities, and the experimental protocols relevant to their study.
Structural and Physicochemical Comparison
This compound is a naturally occurring antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] In contrast, pseudoerythromycin A enol ether is not a natural product but rather a degradation product formed from Erythromycin A under neutral to weakly alkaline conditions.[2] This transformation involves a significant intramolecular rearrangement, resulting in a profound change in the macrolide ring structure and a complete loss of antibiotic activity.[2][3]
The key structural difference lies in the macrolide core. In pseudoerythromycin A enol ether, the C6-hydroxyl group forms an internal enol ether with the C9-ketone of the original erythromycin structure. Concurrently, the C11-hydroxyl group attacks the lactone carbonyl, leading to a contraction of the 14-membered macrolide ring to a thermodynamically more stable 11-membered ring.[2] This structural alteration is the primary reason for the inactivation of its antibiotic properties.
Below is a summary of the key physicochemical properties of this compound and pseudoerythromycin A enol ether.
| Property | This compound | Pseudoerythromycin A enol ether |
| Molecular Formula | C37H67NO14[4] | C37H65NO12[5] |
| Molecular Weight | 749.9 g/mol [4] | 715.9 g/mol [5] |
| CAS Number | 82230-93-1[4] | 105882-69-7 |
| Appearance | White or almost white, crystalline powder[6] | White solid[2] |
| Melting Point | Not specified | 122.2-122.5 °C[7] |
| Solubility | Slightly soluble in water | Slightly soluble in methanol and chloroform[7] |
| Biological Activity | Antibiotic[1] | Inactive[2][3] |
Spectroscopic Data Comparison
The structural differences between this compound and pseudoerythromycin A enol ether are clearly reflected in their spectroscopic data. A full assignment of the ¹H and ¹³C NMR spectra for pseudoerythromycin A enol ether has been reported, providing a definitive reference for its identification. While a complete, assigned spectrum for this compound is not as readily available in the public domain, the known structural similarities to Erythromycin A allow for a comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The most significant differences in the NMR spectra arise from the formation of the enol ether and the contraction of the macrolide ring in pseudoerythromycin A enol ether. This results in characteristic shifts in the signals corresponding to the protons and carbons around the C6, C9, and C11 positions.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorptions for hydroxyl groups, a ketone carbonyl, and an ester carbonyl. In contrast, the IR spectrum of pseudoerythromycin A enol ether would lack the ketone absorption and show a characteristic C=C stretching vibration for the enol ether.
| Spectroscopic Data | This compound (representative for Erythromycins) | Pseudoerythromycin A enol ether |
| ¹H NMR | Complex spectrum with multiple overlapping signals for the macrolide ring and sugar moieties. | Distinctive shifts in protons around C6, C9, and C11 due to enol ether formation and ring contraction. |
| ¹³C NMR | Characteristic signals for a ketone carbonyl (C9) and an ester carbonyl. | Absence of a ketone signal and the appearance of signals corresponding to the enol ether double bond. |
| **IR (cm⁻¹) ** | O-H stretching, C-H stretching, C=O (ester and ketone), C-O stretching. | O-H stretching, C-H stretching, C=O (ester), C=C (enol ether), C-O stretching. |
| Mass Spectrometry | [M+H]⁺ at m/z 750.8[6] | [M+H]⁺ at m/z 716.7[6] |
Biological Activity
The most critical functional difference between the two compounds is their biological activity. This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation step of protein synthesis, thereby halting bacterial growth.[1] In contrast, the structural rearrangement in pseudoerythromycin A enol ether leads to a complete loss of this antibiotic activity.[2][3] It is therefore considered a critical impurity to monitor in erythromycin preparations.
While specific MIC values for this compound are not widely reported, the activity of Erythromycin A, which differs only by a hydroxyl group, provides a good indication of its expected potency against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data for Erythromycin A:
| Bacterium | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.023 - 1024[8] |
| Streptococcus pyogenes | 0.004 - 256[8] |
| Haemophilus influenzae | 0.015 - 256[8] |
| Corynebacterium minutissimum | 0.015 - 64[8] |
Experimental Protocols
Isolation of this compound:
This compound is typically isolated from the fermentation broth of Saccharopolyspora erythraea. The general procedure involves:
-
Extraction: The fermentation broth is first filtered to remove the biomass. The filtrate is then extracted with a suitable organic solvent, such as ethyl acetate or chloroform, at an alkaline pH.
-
Purification: The crude extract is then subjected to further purification steps, which may include column chromatography on silica gel or other separation techniques to isolate the different erythromycin components.
Synthesis of Pseudoerythromycin A Enol Ether:
Pseudoerythromycin A enol ether can be synthesized from Erythromycin A. A general method is described by Kirst et al. (1987):
-
Formation of Erythromycin A Enol Ether: Erythromycin A is first converted to its enol ether derivative.
-
Rearrangement: The erythromycin A enol ether is then treated with a carbonate to induce the intramolecular rearrangement to form pseudoerythromycin A enol ether.[2]
Visualizing the Structural Relationship
The transformation from an active antibiotic to an inactive degradation product can be visualized as a clear structural pathway.
Caption: Structural relationship between this compound and Pseudoerythromycin A enol ether.
Conclusion
This compound and pseudoerythromycin A enol ether represent a classic example of how a subtle intramolecular rearrangement can lead to a complete loss of biological activity. For researchers in drug development and quality control, a thorough understanding of the structural and spectral differences between the active pharmaceutical ingredient and its degradation products is paramount. The data and protocols presented in this guide provide a valuable resource for the identification, quantification, and control of these related substances in erythromycin-based pharmaceuticals.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods | Scilit [scilit.com]
- 3. EP0853087A1 - A process for the purification of erythromycin - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Solution Structure and Assignments of the 1H and 13C NMR Spectra of Erythromycin C in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Establishing the Relative Response Factor of Erythromycin F for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of methodologies for establishing the Relative Response Factor (RRF) of Erythromycin F, a known related substance of the macrolide antibiotic Erythromycin A. The RRF is essential for accurately quantifying this compound when a certified reference standard for this impurity is not used in routine analysis.[1] This guide presents a detailed experimental protocol, comparative data, and an examination of alternative quantification methods.
The Importance of Relative Response Factor (RRF) in Impurity Quantification
In high-performance liquid chromatography (HPLC), the detector's response to different chemical compounds can vary significantly, even at the same concentration.[2] This is particularly true for UV-Vis detectors, where the response is dependent on the molar absorptivity of the analyte at a specific wavelength. Assuming a 1:1 response between the API and its impurities can lead to significant quantification errors.
The RRF is a measure of the sensitivity of a detector for an impurity relative to the API.[3] It is the ratio of the response factor (RF) of the impurity to the RF of the API.[2] By establishing the RRF, the concentration of an impurity can be accurately calculated from its peak area in a chromatogram relative to the peak area of the API, without the need for an impurity reference standard in every analysis.[1] This approach is supported by regulatory bodies like the FDA and is outlined in ICH guidelines.[4][5][6]
Formula for RRF Calculation:
-
Response Factor (RF) = Peak Area / Concentration
-
Relative Response Factor (RRF) = Response Factor of Impurity / Response Factor of API
Alternatively, using the slope of the calibration curve:
-
Relative Response Factor (RRF) = Slope of Impurity / Slope of API
Experimental Protocol: Establishing the RRF of this compound
This section details a robust experimental protocol for determining the RRF of this compound relative to Erythromycin A using High-Performance Liquid Chromatography with UV detection.
Materials and Instrumentation
-
Reference Standards: Erythromycin A (Primary Standard) and this compound (Certified Reference Material).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dibasic potassium phosphate, Purified water.
-
Instrumentation: HPLC system with a UV-Vis detector, analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions
The following HPLC conditions are based on established methods for the analysis of Erythromycin and its related substances, optimized for the separation of Erythromycin A and this compound.[7]
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Dibasic potassium phosphate buffer (pH 9.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
Accurate preparation of standard solutions is crucial for the determination of the RRF.
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Erythromycin A reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Calibration Solutions:
-
Prepare a series of at least five calibration solutions for both Erythromycin A and this compound, ranging from the Limit of Quantification (LOQ) to approximately 150% of the expected impurity concentration. A typical range would be 0.5, 1, 5, 10, and 15 µg/mL. These solutions should be prepared by diluting the respective stock solutions with the mobile phase.
-
Data Collection and Analysis
-
Inject each calibration solution in triplicate onto the HPLC system.
-
Record the peak area for Erythromycin A and this compound in each chromatogram.
-
Calculate the average peak area for each concentration level.
-
Construct a calibration curve for both Erythromycin A and this compound by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope of each calibration curve.
-
Calculate the RRF of this compound using the slopes obtained.
Data Presentation: Hypothetical RRF Determination
The following table summarizes hypothetical data from an experiment conducted according to the protocol above.
| Concentration (µg/mL) | Erythromycin A Peak Area (mAUs) | This compound Peak Area (mAUs) |
| 0.5 | 15,250 | 12,980 |
| 1.0 | 30,480 | 25,950 |
| 5.0 | 152,600 | 129,700 |
| 10.0 | 305,100 | 259,450 |
| 15.0 | 457,800 | 389,100 |
| Slope | 30,500 | 25,900 |
| R² | 0.9998 | 0.9999 |
| RRF | - | 0.85 |
Calculation:
-
RRF = Slope of this compound / Slope of Erythromycin A
-
RRF = 25,900 / 30,500 = 0.85
This hypothetical RRF value of 0.85 indicates that this compound has a lower response than Erythromycin A at the same concentration under these specific chromatographic conditions. Using a 1:1 response assumption would lead to an underestimation of the this compound impurity.
Method Comparison: RRF vs. Other Quantification Approaches
| Method | Description | Advantages | Disadvantages |
| Relative Response Factor (RRF) | The concentration of the impurity is calculated using the peak area of the API and a predetermined RRF.[2] | Cost-effective for routine analysis as it eliminates the need for an impurity standard in every run.[1] Time-saving. | Requires initial validation with a certified reference standard of the impurity. The RRF is specific to the HPLC method and detector used.[2] |
| External Standard Method | The concentration of the impurity is determined by comparing its peak area to a calibration curve generated from a certified reference standard of the same impurity. | Considered the most accurate method. | Requires a certified reference standard for each impurity, which can be expensive and not always commercially available. |
| Area Percent Normalization | Assumes that the detector response is the same for all compounds (RRF = 1.0). The percentage of an impurity is calculated by dividing its peak area by the total peak area. | Simple and quick. | Can lead to significant inaccuracies if the detector responses of the API and impurities are different. |
| Alternative Detectors (e.g., CAD) | Charged Aerosol Detection (CAD) provides a more uniform response for non-volatile analytes, potentially reducing the need for RRF determination. | Near-universal response for non-volatile compounds, independent of their optical properties. | Higher initial instrument cost. Response can be non-linear. |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for establishing the Relative Response Factor.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations. | Semantic Scholar [semanticscholar.org]
- 6. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Erythromycin F
For researchers, scientists, and drug development professionals, the proper handling and disposal of active pharmaceutical ingredients like Erythromycin F are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols mitigates risks associated with chemical waste and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1] In situations where dust or aerosols may be generated, a suitable respirator should be used.[2]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3]
-
Spill Management: In the event of a spill, avoid generating dust.[2] Clean up the spill immediately by sweeping or using a HEPA-filtered vacuum, and place the material into a suitable, sealed container for disposal.[4]
Regulatory Framework
The disposal of this compound, like all pharmaceutical waste, is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is the responsibility of the waste generator to determine if the waste is hazardous.[4] While Erythromycin is not specifically listed as a hazardous waste, it must be evaluated for hazardous characteristics such as ignitability, corrosivity, reactivity, and toxicity.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the this compound waste. Determine if it meets the criteria for hazardous waste under RCRA or more stringent state and local regulations.[2]
-
Segregate this compound waste from other laboratory waste streams.[2]
-
Collect all waste, including contaminated labware and PPE, in a dedicated, clearly labeled, and sealed container.[2] The container should be suitable for chemical waste.
2. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[4]
-
Ensure the storage area is cool and dry.[4]
3. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[5][6] This is critical to prevent the contamination of water supplies and the development of antibiotic-resistant bacteria in the environment.
-
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[2]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[2] Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.[7]
-
Always dispose of the contents and the container in accordance with all applicable federal, state, and local regulations.[2]
4. Packaging Disposal:
-
Empty containers that held this compound should be triple-rinsed or managed as chemical waste.[2]
-
After proper cleaning, the packaging may be recycled or disposed of in a sanitary landfill, depending on institutional and local guidelines. Puncturing the container can prevent reuse.[2]
Data Presentation: Waste Characterization and Handling
| Characteristic | Guideline | RCRA Code (If Applicable) | Disposal Notes |
| Physical Form | Solid (powder) or liquid solutions. | N/A | Handle solids carefully to avoid dust generation.[4] |
| Hazardous Classification | Generally not a listed hazardous waste. However, the generator must determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[2] | D-Series (if characteristic) | For example, solutions with a low flash point may be considered ignitable (D001).[8] |
| Container Labeling | "Hazardous Waste" if applicable, along with the chemical name. | N/A | Ensure containers are clearly and accurately labeled for proper handling by waste management personnel. |
| Recommended Disposal | Incineration via a licensed waste disposal service.[2][3] | N/A | Do not discharge to sewers or waterways.[1][5][6] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite experimental research. Therefore, detailed methodologies for experiments are not applicable.
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. guinama.com [guinama.com]
- 2. benchchem.com [benchchem.com]
- 3. medline.com [medline.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Download [lf-public.deq.utah.gov:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
